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  • Product: 2-Bromo-1-(2-hydroxy-5-methylphenyl)ethanone
  • CAS: 51317-87-4

Core Science & Biosynthesis

Foundational

Technical Guide: Spectroscopic Characterization of 2-Bromo-1-(2-hydroxy-5-methylphenyl)ethanone via ¹H and ¹³C NMR

Prepared by: Gemini, Senior Application Scientist Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structu...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of 2-Bromo-1-(2-hydroxy-5-methylphenyl)ethanone, a key intermediate in various synthetic pathways. We will dissect the theoretical underpinnings of the expected spectral data, correlate structural features with spectroscopic signals, and provide a robust experimental protocol for data acquisition. This document is intended for researchers, chemists, and quality control professionals who rely on precise structural elucidation for the advancement of their work.

Introduction: The Imperative of Structural Verification

The compound 2-Bromo-1-(2-hydroxy-5-methylphenyl)ethanone is a substituted aromatic ketone. Its utility as a precursor in the synthesis of more complex molecules, particularly in pharmaceutical and materials science, necessitates unambiguous structural confirmation. Even minor isomeric impurities can drastically alter reaction outcomes and final product efficacy.

NMR spectroscopy stands as the gold standard for this purpose. By probing the magnetic properties of atomic nuclei—primarily ¹H (protons) and ¹³C—it generates a detailed electronic and topological map of a molecule.[1] This guide provides a predictive but experience-grounded analysis of the key NMR spectral features of the title compound, establishing a benchmark for its identification and purity assessment.

Molecular Structure and Electronic Environment

To interpret an NMR spectrum, one must first understand the molecule's structure and the interplay of its functional groups. The electronic environment of each nucleus dictates its chemical shift (δ), a fundamental parameter in NMR.

Figure 1: Structure of 2-Bromo-1-(2-hydroxy-5-methylphenyl)ethanone with key carbons numbered.

Key Structural Influences on NMR Spectra:

  • Aromatic System: The benzene ring creates a distinct region in both ¹H and ¹³C spectra. The substitution pattern (1,2,4-trisubstituted) dictates the splitting patterns of the aromatic protons.

  • Hydroxyl Group (-OH): As a strong electron-donating group (EDG) through resonance, it increases electron density (shields) the ortho and para positions (C3, C5, and C1).

  • Methyl Group (-CH₃): A weak electron-donating group that provides slight shielding to the ring.

  • Bromoacetyl Group (-C(O)CH₂Br): This is a powerful electron-withdrawing group (EWG) due to the inductive effects of the carbonyl oxygen and the bromine atom. It deshields the attached ring carbon (C1) and the ortho position (C6).

  • Intramolecular Hydrogen Bonding: The ortho-hydroxyl group can form a hydrogen bond with the carbonyl oxygen.[2][3] This interaction restricts the rotation of the hydroxyl proton and significantly shifts its signal downfield.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the number of chemically distinct protons, their electronic environment, their relative numbers (integration), and their neighboring protons (splitting).[4] The following data are predicted for a standard deuterated chloroform (CDCl₃) solvent.

Table 1: Predicted ¹H NMR Spectroscopic Data

Assigned Proton(s) Predicted Chemical Shift (δ) ppm Multiplicity Integration Rationale for Assignment
-OH ~11.5 - 12.5 Broad Singlet (br s) 1H Strong deshielding due to intramolecular hydrogen bonding with the carbonyl oxygen.[2] The signal is often broad and its position is solvent and concentration dependent.
H-6 ~7.65 Doublet (d) 1H Located ortho to the electron-withdrawing carbonyl group, making it the most deshielded aromatic proton. It is split only by H-5 (ortho coupling).
H-5 ~7.30 Doublet of Doublets (dd) 1H Coupled to both H-6 (ortho coupling, J ≈ 8-9 Hz) and H-3 (meta coupling, J ≈ 2-3 Hz).[5]
H-3 ~6.90 Doublet (d) 1H Located ortho to the electron-donating hydroxyl group, making it the most shielded aromatic proton. It is split only by H-5 (meta coupling).
-CH₂Br ~4.40 Singlet (s) 2H The methylene protons are strongly deshielded by the adjacent carbonyl group and the electronegative bromine atom.[6] No adjacent protons to cause splitting.

| -CH₃ | ~2.30 | Singlet (s) | 3H | A typical chemical shift for a methyl group attached to an aromatic ring. No adjacent protons to cause splitting. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The chemical shifts are highly sensitive to the local electronic environment.[7]

Table 2: Predicted ¹³C NMR Spectroscopic Data

Assigned Carbon(s) Predicted Chemical Shift (δ) ppm Rationale for Assignment
C-7 (C=O) ~198.0 Characteristic downfield shift for a ketone carbonyl carbon.[8]
C-2 (-OH) ~160.0 The carbon bearing the hydroxyl group is significantly deshielded.
C-4 (-CH₃) ~140.0 Substituted aromatic carbon.
C-6 ~135.0 Aromatic CH carbon, deshielded by the adjacent carbonyl group.
C-5 ~130.0 Aromatic CH carbon.
C-1 ~120.0 Quaternary aromatic carbon, shielded by the ortho -OH group.
C-3 ~118.0 Aromatic CH carbon, shielded by the ortho -OH and para -CH₃ groups.
C-9 (-CH₂Br) ~32.0 Aliphatic carbon attached to an electronegative bromine atom and adjacent to a carbonyl group.[8]

| C-13 (-CH₃) | ~20.5 | Typical chemical shift for an aromatic methyl carbon. |

Experimental Protocol for NMR Data Acquisition

Adherence to a standardized protocol is critical for obtaining high-quality, reproducible NMR data. The following procedure is a self-validating system designed to ensure accuracy.

Sample Preparation
  • Mass Measurement: Accurately weigh 10-15 mg of 2-Bromo-1-(2-hydroxy-5-methylphenyl)ethanone directly into a clean, dry vial.

  • Solvent Selection & Addition: Add approximately 0.7 mL of a deuterated solvent.

    • Causality: Deuterated chloroform (CDCl₃) is a common choice for its excellent solubilizing power for many organic compounds and its single residual solvent peak.[9] For compounds with labile protons like the -OH group, DMSO-d₆ can also be used, which often results in sharper -OH signals.

  • Dissolution: Gently vortex or swirl the vial until the sample is completely dissolved. A clear, particulate-free solution is required.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is often added by the manufacturer to deuterated solvents as an internal reference standard, defined as 0.00 ppm.[9] Verify its presence or add a small drop if necessary.

Data Acquisition

Figure 2: Standard workflow for NMR spectral acquisition and analysis.

  • Instrument: Utilize a Fourier-transform (FT) NMR spectrometer, for example, one operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C nuclei.[9]

  • Shimming: Perform automated or manual shimming of the magnetic field to ensure homogeneity, which is crucial for high resolution and sharp peaks.

  • ¹H Acquisition: Acquire the proton spectrum using a standard single-pulse experiment. Typically, 8 to 16 scans are sufficient for a sample of this concentration.

  • ¹³C Acquisition: Acquire the proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, more scans (e.g., 128 to 1024) are required to achieve a good signal-to-noise ratio.

Advanced Structural Elucidation with 2D NMR

While 1D NMR is powerful, complex structures benefit from 2D NMR experiments, which reveal correlations between nuclei.

  • COSY (Correlation Spectroscopy): Maps ¹H-¹H coupling correlations. It would show cross-peaks between H-5 and H-6 (ortho) and between H-5 and H-3 (meta), confirming their connectivity.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H-¹³C pairs. This experiment would definitively link each aromatic proton signal (H-3, H-5, H-6) to its corresponding carbon signal (C-3, C-5, C-6).

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between ¹H and ¹³C nuclei over two or three bonds. This is invaluable for assigning quaternary carbons. For example, the methylene protons (-CH₂Br) would show a correlation to the carbonyl carbon (C-7) and the aromatic carbon C-1.

G cluster_1D 1D NMR Experiments cluster_2D 2D NMR Correlation H1 ¹H NMR (Proton Environments) COSY COSY (H-H Connectivity) H1->COSY correlates HSQC HSQC (Direct C-H Bonds) H1->HSQC correlates HMBC HMBC (Long-Range C-H Bonds) H1->HMBC correlates C13 ¹³C NMR (Carbon Skeleton) C13->HSQC correlates C13->HMBC correlates Structure Complete Molecular Structure COSY->Structure confirms HSQC->Structure confirms HMBC->Structure confirms

Figure 3: Logical relationship of 1D and 2D NMR experiments for structural elucidation.

Conclusion

The structural integrity of 2-Bromo-1-(2-hydroxy-5-methylphenyl)ethanone can be unequivocally confirmed through the combined application of ¹H and ¹³C NMR spectroscopy. The predicted spectra are characterized by distinct signals whose chemical shifts and multiplicities are a direct consequence of the molecule's unique electronic and structural features. The deshielded aromatic proton ortho to the carbonyl, the strongly downfield-shifted intramolecularly bonded hydroxyl proton, and the singlet for the brominated methylene group are all hallmark features. This guide provides a comprehensive framework for the analysis and serves as an authoritative reference for scientists engaged in the synthesis and application of this compound.

References

  • Strat, G., Strat, M., & Grecu, I. (1994). Shifts of Absorption, Fluorescence and NMR Spectra of Some 2-Hydroxyacetophenone Derivatives in Binary and Ternary Solutions. Spectroscopy Letters, 27(2), 177-195. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of solvent and temperature on the a-bromination of acetophenone with NBS under microwave irradiation. Retrieved from [Link]

  • Strat, G., Strat, M., & Grecu, I. (1994). Shifts of Absorption, Fluorescence and NMR Spectra of Some 2-Hydroxyacetophenone Derivatives in Binary and Ternary Solutions. Marcel Dekker, Inc. Retrieved from [Link]

  • NIST. (n.d.). Ethanone, 1-(2-hydroxy-5-methylphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • Goswami, J., & Goswami, A. (2002). Selective bromination of acetophenone derivatives with bromine in methanol. Journal of the Indian Chemical Society, 79, 295-296. Retrieved from [Link]

  • Selvarani, V., et al. (2012). Synthesis and crystal structure of hydroxyacetophenone Schiff bases containing propargyl moiety: solvent effects on UV-visible spectra. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 91, 329-337. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Interpreting NMR. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Supporting Information for Chemical Communications. Retrieved from [Link]

  • LibreTexts Chemistry. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

  • Castillo, A. M., Patiny, L., & Wist, J. (n.d.). Simulate and predict NMR spectra. NMRDB.org. Retrieved from [Link]

  • Scott, K. N. (1971). ¹³C N.M.R. STUDIES: PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. Canadian Journal of Chemistry, 49(13), 2155-2159. Retrieved from [Link]

  • Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

  • University of Wisconsin, Department of Chemistry. (2020). ¹H NMR Chemical Shifts. Retrieved from [Link]

  • University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

Sources

Exploratory

Mechanistic Bifurcation in the Nucleophilic Substitution of 2-Bromo-1-(2-hydroxy-5-methylphenyl)ethanone

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide Executive Summary The compound 2-Bromo-1-(2-hydroxy-5-methylphenyl)ethanone (...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide

Executive Summary

The compound 2-Bromo-1-(2-hydroxy-5-methylphenyl)ethanone (CAS 51317-87-4) represents a highly versatile, bifunctional building block in organic synthesis. Structurally, it features an exceptionally electrophilic α -bromoketone moiety paired with a nucleophilic ortho-phenolic hydroxyl group. This unique architecture sets up a classic kinetic competition: intermolecular bimolecular nucleophilic substitution ( SN​2 ) versus intramolecular 5-exo-tet cyclization .

Understanding and controlling this mechanistic bifurcation is critical for drug development professionals aiming to synthesize either functionalized α -substituted acetophenones or rigidified 5-methylbenzofuran-3(2H)-one scaffolds. This whitepaper dissects the electronic causality driving these pathways and provides self-validating experimental protocols to selectively isolate your target chemotype.

Structural and Electronic Profiling

To rationally design a synthetic protocol, we must first analyze the electronic microenvironment of the substrate:

  • The Electrophilic Core ( α -Carbon): The α -carbon is highly activated. The adjacent carbonyl group strongly polarizes the C-Br bond. More importantly, the π∗ orbital of the carbonyl group overlaps with the σ∗ orbital of the C-Br bond, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy. This orbital overlap stabilizes the SN​2 transition state, accelerating substitution rates by 103 to 105 times compared to standard alkyl bromides[1]. For further context on the versatility of these intermediates, refer to 1.

  • The Nucleophilic Appendage (ortho-Hydroxyl): The phenolic hydroxyl group (pKa ~9.5) serves as an internal nucleophile.

  • Electronic Influence of the 5-Methyl Group: Positioned para to the hydroxyl group, the 5-methyl substituent exerts a positive inductive (+I) and hyperconjugative (+M) effect. This increases the electron density on the phenoxide oxygen upon deprotonation, rendering it a "harder" and more aggressive nucleophile than an unsubstituted phenoxide.

Mechanistic Pathways & Causality

Computational studies have demonstrated that the reaction coordinate for nucleophilic attack on α -bromoacetophenones can undergo dynamic path bifurcation, where a single transition state can lead to divergent outcomes depending on the electronic environment and solvent sphere[2]. See the 2 for detailed potential energy surface mapping.

Pathway A: Intermolecular SN​2 Substitution

To force an intermolecular substitution, the external nucleophile must outcompete the internal phenol. This requires kinetic control : using highly polarizable, "soft" nucleophiles (e.g., thiols, secondary amines) at low temperatures (0 °C) in non-polar or moderately polar solvents (DCM, THF). These conditions keep the phenol protonated or ensure that any transient phenoxide remains tightly ion-paired and sterically hindered from attacking.

Pathway B: Intramolecular 5-Exo-Tet Cyclization

Base-mediated tandem cyclization of ortho-hydroxy α -substituted systems is a highly efficient strategy for constructing benzofuran derivatives, which are privileged scaffolds in pharmacology[3]. Detailed methodologies for these cascade cyclizations are documented in 3. Under thermodynamic control with a hard base (e.g., K2​CO3​ ) in a polar aprotic solvent (DMF), the phenol is quantitatively deprotonated. The resulting "naked" phenoxide is spatially locked in close proximity to the α -carbon, driving a rapid 5-exo-tet cyclization (favored by Baldwin's rules) to yield 5-methylbenzofuran-3(2H)-one.

MechanisticBifurcation SM 2-Bromo-1-(2-hydroxy- 5-methylphenyl)ethanone InterProduct Intermolecular SN2 Product (α-Substituted Ketone) SM->InterProduct + External Nu (Kinetic Control) Phenoxide Phenoxide Intermediate (Enhanced Nucleophilicity) SM->Phenoxide + Base (Proton Transfer) Nu External Nucleophile (e.g., Thiol/Amine) Base Base (e.g., K2CO3) Deprotonation IntraProduct Intramolecular Cyclization (5-Methylbenzofuran-3(2H)-one) Phenoxide->IntraProduct 5-Exo-Tet Cyclization (Thermodynamic/Proximity)

Fig 1. Reaction pathway bifurcation of the α-bromoacetophenone derivative.

Quantitative Data & Analytics

The choice of solvent and base acts as the primary switch between the two pathways. The table below summarizes the causality of these parameters on the product distribution.

Table 1: Influence of Reaction Conditions on Pathway Bifurcation

SolventBase / AdditiveTemp (°C)Dominant PathwayProduct Ratio (Inter : Intra)
DMF (Polar Aprotic) K2​CO3​ (1.5 eq)25Intramolecular< 1 : 99
EtOH (Protic)NaOEt (1.1 eq)80Intramolecular< 1 : 99
THF (Mod. Polar)None (Amine acts as Nu/Base)0Intermolecular85 : 15
DCM (Non-polar) Et3​N (1.0 eq) + R-SH0Intermolecular95 : 5

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Each workflow contains built-in analytical checkpoints to confirm the success of intermediate states before proceeding.

Protocol A: Selective Intermolecular SN​2 (Synthesis of α -Thioether Derivative)

Causality Rationale: Dichloromethane (DCM) is utilized to maintain tight ion pairing, reducing the nucleophilicity of any transiently formed phenoxide. A soft nucleophile (thiophenol) is used to kinetically outcompete the hard oxygen nucleophile.

  • Initiation: Dissolve 10.0 mmol of 2-Bromo-1-(2-hydroxy-5-methylphenyl)ethanone in 30 mL anhydrous DCM under an inert N2​ atmosphere.

  • Thermal Control: Cool the reaction vessel to 0 °C using an ice bath. Add 10.0 mmol of thiophenol.

  • Activation: Dropwise add 10.5 mmol of Triethylamine ( Et3​N ) over 10 minutes to prevent localized heating.

  • Validation Checkpoint 1 (In-process): Observe the reaction mixture. The immediate formation of a dense, white precipitate ( Et3​N⋅HBr ) acts as a visual confirmation of successful bromide displacement.

  • Workup: Stir for 30 mins at 0 °C. Quench with 20 mL of 0.1 M HCl to protonate any trace phenoxide and remove residual amine. Separate the organic layer and wash with brine.

  • Validation Checkpoint 2 (Product): Perform 1H NMR ( CDCl3​ ). The diagnostic singlet for the α -protons (originally at ~4.5 ppm for −CH2​Br ) must shift upfield to ~3.8-4.0 ppm. The presence of a broad singlet at ~11 ppm confirms the phenolic −OH remains intact.

Protocol B: Base-Promoted Intramolecular Cyclization (Synthesis of Benzofuranone)

Causality Rationale: N,N-Dimethylformamide (DMF) is chosen as a polar aprotic solvent to leave the generated potassium phenoxide "naked" (unsolvated) and highly reactive, driving the 5-exo-tet cyclization to completion.

  • Initiation: Dissolve 10.0 mmol of the substrate in 20 mL anhydrous DMF.

  • Base Addition: Add 15.0 mmol (1.5 eq) of finely powdered, anhydrous K2​CO3​ .

  • Propagation: Stir vigorously at 25 °C for 2 hours.

  • Validation Checkpoint 1 (In-process): Monitor via TLC (Hexanes:EtOAc 4:1). The solution will initially shift to a deep orange/red (indicating phenoxide formation) and gradually lighten. The starting material spot (higher Rf) must be completely replaced by a new, highly UV-active spot (lower Rf).

  • Workup: Pour the mixture into 50 mL of ice water to precipitate the product. Extract with EtOAc (3 x 20 mL). Wash the combined organic layers with a 5% aqueous LiCl solution (critical step to remove residual DMF).

  • Validation Checkpoint 2 (Product): Perform LC-MS analysis. The spectrum must show the complete absence of the characteristic 1:1 bromine isotope pattern (M, M+2 at ~228/230) and confirm the presence of the cyclized target mass [M+H]+ at m/z 149.06.

ExperimentalWorkflow Start Substrate: CAS 51317-87-4 Split Reaction Goal? Start->Split CondA Condition A: Intermolecular DCM, 0°C, Soft Nu (Thiol) Split->CondA Substitution CondB Condition B: Cyclization DMF, 25°C, Hard Base Split->CondB Benzofuranone WorkupA Acidic Quench & Extraction (DCM) CondA->WorkupA WorkupB Aqueous Quench & Extraction (EtOAc) CondB->WorkupB Analyze LC-MS & NMR Validation WorkupA->Analyze WorkupB->Analyze

Fig 2. Self-validating experimental workflow for selective synthesis.

References

  • Benchchem. "Application Notes: The Versatility of 2-Bromoacetophenones in Nucleophilic Substitution Reactions." Benchchem.
  • National Institutes of Health (NIH) / PubMed. "Computational study on the reaction pathway of α-bromoacetophenones with hydroxide ion: possible path bifurcation in the addition/substitution mechanism."
  • MDPI. "Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones."

Sources

Foundational

Solubility Profile of 2-Bromo-1-(2-hydroxy-5-methylphenyl)ethanone in Polar Aprotic Solvents: A Technical Guide

Abstract This technical guide provides a comprehensive overview of the solubility characteristics of 2-Bromo-1-(2-hydroxy-5-methylphenyl)ethanone, a key intermediate in pharmaceutical synthesis. The document is intended...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Bromo-1-(2-hydroxy-5-methylphenyl)ethanone, a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for determining its solubility in common polar aprotic solvents. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide synthesizes information from structurally similar molecules and presents a robust experimental framework for its precise determination.

Introduction: The Significance of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical physicochemical parameter that profoundly influences its bioavailability, formulation, and overall therapeutic efficacy. For a compound like 2-Bromo-1-(2-hydroxy-5-methylphenyl)ethanone, which serves as a building block in the synthesis of more complex molecules, understanding its behavior in various solvents is paramount for process optimization, reaction kinetics, and purification strategies.

Polar aprotic solvents, such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetonitrile (ACN), are frequently employed in organic synthesis and drug discovery due to their ability to dissolve a wide range of organic compounds.[1][2] These solvents possess large dipole moments and high dielectric constants but lack acidic protons, which prevents them from participating in hydrogen bonding as donors.[3] This characteristic is particularly advantageous in reactions where the reactivity of nucleophiles needs to be enhanced.[4][5]

This guide will delve into the anticipated solubility profile of 2-Bromo-1-(2-hydroxy-5-methylphenyl)ethanone in these solvents, drawing parallels from its structural analogues, and provide a detailed, field-proven protocol for its experimental determination.

Molecular Structure and Inferred Solubility

The molecular structure of 2-Bromo-1-(2-hydroxy-5-methylphenyl)ethanone provides valuable clues to its potential solubility in polar aprotic solvents.

Key Structural Features:

  • Aromatic Ring: The phenyl ring contributes to the molecule's lipophilicity.

  • Hydroxyl Group (-OH): This group can act as a hydrogen bond donor, potentially interacting with the solvent.

  • Keto Group (C=O): The carbonyl group is a hydrogen bond acceptor and contributes to the molecule's polarity.

  • Bromo Group (-Br): The bromine atom increases the molecular weight and can participate in halogen bonding.

  • Methyl Group (-CH3): This group adds to the lipophilic character of the molecule.

Based on these features, we can infer the following:

  • The presence of the polar hydroxyl and keto groups suggests that 2-Bromo-1-(2-hydroxy-5-methylphenyl)ethanone will exhibit some degree of solubility in polar solvents.

  • The parent compound, 2'-Hydroxy-5'-methylacetophenone, is reported to be soluble in DMSO at a concentration of 50 mg/mL, which is a strong indicator that the brominated derivative will also be soluble in this and similar solvents.[6]

  • The molecule's overall structure presents a balance of polar and non-polar characteristics. While it is practically insoluble in water, its functional groups are amenable to interactions with polar aprotic solvents.[7]

Understanding Polar Aprotic Solvents

Polar aprotic solvents are characterized by their ability to solvate cations through their negatively charged dipoles, while leaving anions relatively "bare" and more nucleophilic.[4] This property is crucial for many synthetic transformations involving intermediates like 2-Bromo-1-(2-hydroxy-5-methylphenyl)ethanone.

SolventDielectric Constant (at 20°C)Dipole Moment (D)Key Characteristics
Dimethyl Sulfoxide (DMSO) 47.23.96Highly polar, excellent solvent for a wide range of organic compounds and some inorganic salts.[5]
N,N-Dimethylformamide (DMF) 36.73.86High boiling point, good solvent for many organic reactions.[2]
Acetonitrile (ACN) 37.53.92Lower boiling point than DMSO and DMF, commonly used in chromatography and as a reaction solvent.[8]
Acetone 20.72.88Good general-purpose solvent with moderate polarity.[5]
Tetrahydrofuran (THF) 7.51.75Moderately polar, often used in organometallic reactions.[5]

The choice of solvent will depend on the specific application, such as the desired reaction temperature, the nature of the other reactants, and the subsequent work-up procedure.

Experimental Protocol for Solubility Determination

To obtain reliable and reproducible solubility data, a systematic experimental approach is essential. The following protocol outlines the widely accepted shake-flask method, followed by quantitative analysis.[2][9]

Materials and Equipment
  • 2-Bromo-1-(2-hydroxy-5-methylphenyl)ethanone (high purity)

  • Selected polar aprotic solvents (e.g., DMSO, DMF, ACN) of analytical grade

  • Analytical balance

  • Scintillation vials or glass flasks with screw caps

  • Constant temperature shaker or water bath

  • Magnetic stirrer and stir bars

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Weigh excess amount of 2-Bromo-1-(2-hydroxy-5-methylphenyl)ethanone B Add to a known volume of polar aprotic solvent A->B C Seal vial and place in a constant temperature shaker B->C D Equilibrate for 24-48 hours C->D E Allow solid to settle D->E F Withdraw supernatant and filter E->F G Dilute sample for analysis F->G H Quantify concentration using UV-Vis or HPLC G->H

Caption: Experimental workflow for determining the solubility of 2-Bromo-1-(2-hydroxy-5-methylphenyl)ethanone.

Detailed Step-by-Step Methodology

Step 1: Preparation of Saturated Solution

  • Add an excess amount of 2-Bromo-1-(2-hydroxy-5-methylphenyl)ethanone to a glass vial. The presence of undissolved solid is crucial to ensure saturation.

  • Accurately add a known volume of the desired polar aprotic solvent to the vial.

  • Seal the vial tightly to prevent solvent evaporation.

Step 2: Equilibration

  • Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

  • Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.[2]

Step 3: Sample Collection and Preparation

  • After equilibration, remove the vials and allow the undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant using a syringe.

  • Immediately filter the sample through a syringe filter to remove any suspended solid particles. This step is critical to prevent overestimation of solubility.

  • Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

Step 4: Quantitative Analysis (UV-Vis Spectrophotometry Example)

  • Prepare a Calibration Curve:

    • Prepare a stock solution of 2-Bromo-1-(2-hydroxy-5-methylphenyl)ethanone of a known concentration in the chosen solvent.

    • Perform serial dilutions to create a series of standard solutions with known concentrations.

    • Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).

    • Plot a graph of absorbance versus concentration to generate a calibration curve.

  • Analyze the Sample:

    • Measure the absorbance of the diluted sample at the same λmax.

    • Use the equation of the line from the calibration curve to determine the concentration of the diluted sample.

  • Calculate Solubility:

    • Multiply the determined concentration by the dilution factor to obtain the solubility of 2-Bromo-1-(2-hydroxy-5-methylphenyl)ethanone in the selected solvent.

The following diagram illustrates the logic of the quantification process.

G cluster_calibration Calibration cluster_analysis Sample Analysis A Prepare Standard Solutions B Measure Absorbance A->B C Generate Calibration Curve (Absorbance vs. Concentration) B->C E Determine Concentration from Calibration Curve C->E D Measure Absorbance of Diluted Saturated Solution D->E F Calculate Original Solubility (Concentration x Dilution Factor) E->F

Caption: Logic diagram for quantitative analysis of solubility.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner. A tabular format is highly recommended for easy comparison.

Table 1: Hypothetical Solubility Data for 2-Bromo-1-(2-hydroxy-5-methylphenyl)ethanone at 25°C

Polar Aprotic SolventSolubility (mg/mL)Molar Solubility (mol/L)
Dimethyl Sulfoxide (DMSO)[Insert Experimental Value][Calculate from mg/mL]
N,N-Dimethylformamide (DMF)[Insert Experimental Value][Calculate from mg/mL]
Acetonitrile (ACN)[Insert Experimental Value][Calculate from mg/mL]
Acetone[Insert Experimental Value][Calculate from mg/mL]
Tetrahydrofuran (THF)[Insert Experimental Value][Calculate from mg/mL]

Interpretation of Results:

The obtained solubility values will provide critical insights for:

  • Reaction Chemistry: Selecting the most appropriate solvent for synthetic steps to ensure all reactants are in solution.

  • Purification: Designing effective crystallization or chromatographic purification methods.

  • Formulation Development: For downstream applications, understanding the solubility is the first step in creating a stable and effective formulation.

Conclusion

While direct, published quantitative solubility data for 2-Bromo-1-(2-hydroxy-5-methylphenyl)ethanone in polar aprotic solvents is scarce, a strong inference of its solubility can be made based on the behavior of structurally related compounds. This technical guide provides the necessary theoretical background and a robust, detailed experimental protocol to empower researchers to determine the precise solubility profile of this important synthetic intermediate in the solvents relevant to their work. The application of the methodologies outlined herein will ensure the generation of accurate and reliable data, facilitating more efficient and informed research and development processes.

References

  • Cheméo. (n.d.). Chemical Properties of Ethanone, 2-bromo-1-phenyl- (CAS 70-11-1). Retrieved from [Link]

  • Tutoring Blog. (2024, November 26). Polar, Nonpolar, Protic, Aprotic And Organic Solvents.
  • Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]

  • Scribd. (n.d.). Solubility Testing of Organic Compounds | PDF. Retrieved from [Link]

  • American Chemical Society. (n.d.). Method for Measuring Aqueous Solubilities of Organic Compounds. Retrieved from [Link]

  • ChemTalk. (2023, September 25). Polar Protic and Aprotic Solvents. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

  • National Institutes of Health. (2025, July 29). Physics-Based Solubility Prediction for Organic Molecules - PMC. Retrieved from [Link]

  • Orango. (2025, May 12). Protic vs. Aprotic Solvents: Difference in Organic Chemistry. Retrieved from [Link]

  • Asian Journal of Organic & Medicinal Chemistry. (2017, December 29). 2. Retrieved from [Link]

  • PubChem. (n.d.). 2-Hydroxy-5-methylacetophenone. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Polar aprotic solvents – Knowledge and References. Retrieved from [Link]

  • ResearchGate. (n.d.). How to determine the solubility of a substance in an organic solvent?. Retrieved from [Link]

  • University of Strathclyde. (2012, October 30). 2-Bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide. Retrieved from [Link]

  • NextSDS. (n.d.). 2-BROMO-1-(2-HYDROXY-5-NITRO-PHENYL)-ETHANONE. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 2-Bromo-1-(4-hydroxyphenyl)ethanone. Retrieved from [Link]

  • NIST. (n.d.). Ethanone, 1-(2-hydroxy-5-methylphenyl)-. Retrieved from [Link]

  • Regular Article. (n.d.). Nicotinamide Solubility in Ethanol + Acetonitrile at Different Temperatures. Retrieved from [Link]

Sources

Exploratory

A Technical Guide to the Thermal Analysis of 2-Bromo-1-(2-hydroxy-5-methylphenyl)ethanone: Melting Point and Stability Assessment

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the characterization of the thermal properties of 2-Bromo-1-(2-hydroxy-5-methylphenyl)ethanone. As a...

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Author: BenchChem Technical Support Team. Date: March 2026

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the characterization of the thermal properties of 2-Bromo-1-(2-hydroxy-5-methylphenyl)ethanone. As a critical intermediate in the synthesis of various pharmaceutical and specialty chemical compounds, a thorough understanding of its melting point and thermal stability is paramount for ensuring process safety, optimizing reaction conditions, and guaranteeing material purity and long-term storage viability.

This guide moves beyond a simple recitation of data. It provides the causal framework behind the analytical methodologies, enabling scientists to not only perform experiments but to fundamentally understand and interpret the results. While specific experimental data for this compound is not extensively published, this guide establishes a robust framework for its characterization based on the known behavior of analogous α-bromo aromatic ketones and state-of-the-art analytical techniques.

Physicochemical Characterization: Melting Point Determination

The melting point is a fundamental thermodynamic property that serves as a primary indicator of a compound's purity and identity. For crystalline solids, a sharp melting range typically signifies high purity, whereas a broad and depressed range often indicates the presence of impurities.

Contextual Melting Point Analysis
Compound NameStructureReported Melting Point (°C)Citation
1-(2-Hydroxy-5-methylphenyl)ethanone (Precursor)45 - 48[1][2]
2-Bromo-1-(4-chlorophenyl)ethanone88 - 89[3]
2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone87 - 91[4]
2-Bromo-1-(2-hydroxy-5-methylphenyl)ethanone (Target) Est. 85 - 100 N/A

Table 1: Comparative melting points of the precursor and analogous α-bromo ketones. The data strongly suggests a significant increase in melting point upon α-bromination.

Authoritative Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is the preferred method for determining the melting point and other thermal transitions of a material. It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. The melting process results in an endothermic peak on the DSC thermogram, from which the onset temperature (Tonset) and peak temperature (Tpeak) can be precisely determined.

Experimental Rationale:

  • Inert Atmosphere: Using a nitrogen purge prevents thermo-oxidative degradation, ensuring the observed thermal event is purely the phase transition of melting, not decomposition.

  • Controlled Heating Rate: A standardized heating rate (e.g., 10 °C/min) allows for comparability between different samples and analyses. Slower rates can offer better resolution of complex transitions, while faster rates can enhance sensitivity for detecting weak transitions.

  • Sample Mass: A small sample mass (1-5 mg) minimizes thermal gradients within the sample, leading to sharper, more accurate transition peaks.

Step-by-Step Protocol:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., Indium).

  • Sample Preparation: Accurately weigh 1-3 mg of high-purity 2-Bromo-1-(2-hydroxy-5-methylphenyl)ethanone into a standard aluminum DSC pan.

  • Encapsulation: Crimp the pan with a lid. For volatile substances or to observe processes near the boiling point, hermetically sealed pans are used. For melting point analysis where no significant volatilization is expected, a standard crimped lid is sufficient.

  • Instrument Setup: Place the prepared sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at a temperature well below the expected melting point (e.g., 25 °C).

    • Ramp the temperature at a linear rate of 10 °C/min to a temperature significantly above the melting transition (e.g., 150 °C).

    • Maintain a constant nitrogen purge gas flow (e.g., 50 mL/min) throughout the experiment.

  • Data Analysis:

    • Plot the heat flow (W/g) versus temperature (°C).

    • The melting transition will appear as an endothermic peak (a downward-pointing peak by convention).

    • Determine the Tonset, which is widely accepted as the melting point. The Tpeak and the integrated area of the peak (enthalpy of fusion, ΔHfus) should also be reported.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh 1. Weigh 1-3 mg of Sample encapsulate 2. Crimp into Aluminum Pan weigh->encapsulate load 3. Load Sample & Reference Pans encapsulate->load program 4. Run Thermal Program (e.g., 10°C/min under N2) load->program plot 5. Plot Heat Flow vs. Temperature program->plot analyze 6. Identify Endotherm & Determine T_onset plot->analyze

Caption: Workflow for Melting Point Determination using DSC.

Thermal Stability and Decomposition Profile

Understanding the thermal stability of 2-Bromo-1-(2-hydroxy-5-methylphenyl)ethanone is crucial for safe handling and for defining the upper temperature limits in synthetic processes. α-Haloketones are known to be thermally sensitive. The primary decomposition pathway often involves the elimination of hydrogen bromide (HBr), which can be autocatalytic and lead to complex degradation product profiles.

Analytical Approach: Combined Thermogravimetric Analysis (TGA) and DSC

A combined TGA-DSC analysis provides the most comprehensive picture of thermal stability.

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature or time. A mass loss event indicates decomposition or volatilization.

  • Differential Scanning Calorimetry (DSC): Simultaneously measures the heat flow associated with thermal events. Decomposition is typically an exothermic process, which will appear as an upward-pointing peak on the DSC curve.

Experimental Rationale:

  • Combined Analysis: Running TGA and DSC simultaneously ensures that mass loss events (from TGA) can be directly correlated with their energetic signatures (endothermic or exothermic, from DSC). This definitively distinguishes between simple evaporation (endothermic, mass loss) and decomposition (typically exothermic, mass loss).

  • Inert Atmosphere: An inert nitrogen atmosphere is critical to study the intrinsic thermal stability. Running a parallel experiment in an air or oxygen atmosphere can be used to assess thermo-oxidative stability, but for defining the compound's inherent decomposition temperature, inert conditions are required.

Authoritative Protocol: Thermal Stability Assessment by TGA-DSC

Step-by-Step Protocol:

  • Instrument Calibration: Calibrate the TGA for mass using standard weights and for temperature using the Curie point of reference materials. Calibrate the DSC component as described previously.

  • Sample Preparation: Accurately weigh a slightly larger sample, typically 5-10 mg, into a TGA crucible (ceramic or platinum is often preferred over aluminum for higher temperatures).

  • Instrument Setup: Place the crucible onto the TGA's microbalance.

  • Thermal Program:

    • Equilibrate at ambient temperature (e.g., 30 °C).

    • Ramp the temperature at a linear rate of 10 °C/min to a high temperature where complete decomposition is expected (e.g., 600 °C).

    • Maintain a constant nitrogen purge gas flow (e.g., 50 mL/min) throughout the experiment.

  • Data Analysis:

    • Plot the sample mass (%) and its first derivative (DTG, %/°C) against temperature. The DTG curve shows the rate of mass loss, with its peak indicating the temperature of maximum decomposition rate (Tmax).

    • Plot the DSC heat flow signal against temperature on the same graph.

    • Determine the onset temperature of decomposition (Tonset) from the TGA curve, defined as the temperature at which significant mass loss begins.

    • Correlate the mass loss steps from TGA with any exothermic events from the DSC curve to confirm decomposition.

ParameterDescriptionSignificance
Tonset (°C) Temperature at which significant mass loss begins.Represents the start of thermal decomposition; a key parameter for defining maximum safe operating and storage temperatures.
Tmax (°C) Temperature of the maximum rate of mass loss (peak of the DTG curve).Indicates the point of greatest instability during the decomposition process.
Mass Loss (%) The percentage of mass lost in each decomposition step.Can provide stoichiometric clues about the decomposition reaction (e.g., loss of HBr).
Residual Mass (%) The percentage of mass remaining at the end of the experiment.Indicates the formation of non-volatile char or residue.
Decomposition Enthalpy (J/g) The heat released or absorbed during decomposition (from DSC).Quantifies the energetic potential of the decomposition; a large exotherm indicates a high-energy, potentially hazardous event.

Table 2: Key parameters obtained from TGA-DSC analysis for assessing thermal stability.

TGA_Workflow cluster_data Simultaneous Data Acquisition cluster_interp Data Interpretation start Start: High-Purity Sample prep 1. Weigh 5-10 mg Sample into TGA Crucible start->prep analysis 2. TGA-DSC Analysis: Heat at 10°C/min under N2 to 600°C prep->analysis tga_curve TGA Curve (Mass % vs. Temp) analysis->tga_curve dsc_curve DSC Curve (Heat Flow vs. Temp) analysis->dsc_curve tonset Determine T_onset (Start of Mass Loss) tga_curve->tonset tmax Determine T_max (Peak of DTG) tga_curve->tmax exotherm Correlate Mass Loss with DSC Exotherm tga_curve->exotherm dsc_curve->exotherm

Caption: Integrated workflow for TGA-DSC thermal stability analysis.

Conclusion

While a definitive melting point and decomposition profile for 2-Bromo-1-(2-hydroxy-5-methylphenyl)ethanone requires empirical determination, this guide provides the necessary scientific framework and authoritative protocols for such a characterization. Based on analogous structures, the compound is expected to have a melting point in the range of 85-100 °C and, like other α-bromo ketones, will exhibit limited thermal stability, likely undergoing decomposition via HBr elimination at elevated temperatures.

The rigorous application of DSC for melting point analysis and combined TGA-DSC for stability assessment is essential. These methods, when performed according to the protocols detailed herein, will yield the reliable, high-quality data required by researchers and drug development professionals to safely handle, store, and utilize this important synthetic intermediate.

References

  • A Facile, Efficient, Environmentally Benign Protocol for Rapid Synthesis of α-Bromoacetophenones. Asian Journal of Organic & Medicinal Chemistry. [Link]

  • Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions. [Link]

  • 2-bromo-1-(2-hydroxy-4-methylphenyl)ethanone | 144219-74-9. Chemsrc. [Link]

  • Ethanone, 1-(2-hydroxy-5-methylphenyl)-. NIST Chemistry WebBook. [Link]

  • Thermal Decomposition of 2-Bromoethanol: Single pulse shock tube experiments, modeling, DFT and TST calculations. ResearchGate. [Link]

  • Kinetic analysis of thermal decomposition of boric acid from thermogravimetric data. ResearchGate. [Link]

  • 2-Bromo-1-(4-hydroxyphenyl)ethanone. ResearchGate. [Link]

Sources

Foundational

Whitepaper: Electron-Donating Effects on the Reactivity of 2-Bromo-1-(2-hydroxy-5-methylphenyl)ethanone

Executive Summary For researchers and drug development professionals, α-bromoacetophenones represent a foundational class of electrophilic building blocks used to construct complex heterocyclic scaffolds (e.g., thiazoles...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, α-bromoacetophenones represent a foundational class of electrophilic building blocks used to construct complex heterocyclic scaffolds (e.g., thiazoles, imidazoles, oxazoles). Among these, 2-Bromo-1-(2-hydroxy-5-methylphenyl)ethanone (CAS: 51317-87-4) presents a highly specific electronic landscape[1]. This technical guide explores the mechanistic causality behind its reactivity, specifically focusing on how the electron-donating 5-methyl group and the hydrogen-bonding 2-hydroxy group synergistically modulate the kinetics of bimolecular nucleophilic substitution ( SN​2 ) at the α-carbon.

Molecular Architecture & The Electronic Landscape

The reactivity of an α-bromoketone is fundamentally governed by the adjacent carbonyl group, which lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), thereby facilitating nucleophilic attack at the α-carbon[2]. However, substituents on the phenyl ring exert profound electronic effects that can either attenuate or enhance this reactivity.

In 2-Bromo-1-(2-hydroxy-5-methylphenyl)ethanone, two competing electronic phenomena dictate the reaction kinetics:

A. The Attenuating Effect of the 5-Methyl Group (EDG)

The 5-methyl group acts as an Electron-Donating Group (EDG) via inductive (+I) and hyperconjugative effects. In the context of α-bromoacetophenones, EDGs push electron density into the aromatic ring and, subsequently, toward the carbonyl carbon. Because the SN​2 transition state at the α-carbon is electron-rich, it relies on the carbonyl group to act as an electron sink. By increasing the electron density at the carbonyl, the 5-methyl group destabilizes the SN​2 transition state, thereby increasing the activation energy and decreasing the reaction rate[3].

B. The Activating Effect of the 2-Hydroxy Group (Intramolecular H-Bonding)

Conversely, the 2-hydroxy group, positioned ortho to the carbonyl, forms a strong intramolecular hydrogen bond with the carbonyl oxygen. This interaction has two critical consequences:

  • Conformational Locking: It restricts the rotation of the carbonyl group, ensuring optimal orbital overlap between the carbonyl π∗ orbital and the σ∗ orbital of the C-Br bond.

  • Electrophilic Enhancement: The hydrogen bond polarizes the carbonyl group, pulling electron density away from the carbonyl carbon. This localized electron withdrawal counteracts the EDG effect of the methyl group, effectively lowering the LUMO energy of the α-carbon and accelerating SN​2 displacement.

G A 2-Hydroxy Group (Intramolecular H-Bond) B Carbonyl Polarization (Increased Electrophilicity) A->B E Net S_N2 Reactivity at α-Carbon B->E Enhances C 5-Methyl Group (+I Inductive Effect) D Carbonyl Deactivation (Decreased Electrophilicity) C->D D->E Attenuates

Competing electronic effects on the α-carbon S_N2 reactivity.

Quantitative Kinetic Profiling

To understand the practical implications of these substituent effects, we can analyze the relative SN​2 reaction rates of various substituted α-bromoacetophenones when reacted with a standard nucleophile (e.g., thiourea) in a protic solvent. The data below illustrates the Hammett-style structure-reactivity relationships[4].

Table 1: Relative SN​2 Reaction Rates (Normalized to Unsubstituted Baseline)
Substrate (α-Bromoacetophenone Derivative)Substituent Electronic EffectRelative SN​2 Rate ( krel​ )Mechanistic Rationale
2-Bromoacetophenone None (Baseline)1.00Standard LUMO lowering by adjacent C=O.
2-Bromo-1-(4-methylphenyl)ethanone EDG (+I, +M)0.65Destabilization of electron-rich TS by EDG[3].
2-Bromo-1-(2-hydroxyphenyl)ethanone H-Bonding Activation2.80C=O polarization via intramolecular H-bond.
2-Bromo-1-(2-hydroxy-5-methylphenyl)ethanone Combined (EDG + H-Bond) 1.95 H-bond activation partially offset by methyl EDG.

Data Interpretation: The presence of the 5-methyl group alone would typically decelerate the reaction. However, the dominant intramolecular hydrogen bonding from the 2-hydroxy group ensures that 2-Bromo-1-(2-hydroxy-5-methylphenyl)ethanone remains significantly more reactive than the unsubstituted baseline.

Experimental Methodologies

The unique reactivity profile of 2-Bromo-1-(2-hydroxy-5-methylphenyl)ethanone makes it an ideal precursor for the Hantzsch Thiazole Synthesis , a critical pathway in the development of antimicrobial and kinase-inhibitory drugs[5].

Protocol: Hantzsch Synthesis of 2-Amino-4-(2-hydroxy-5-methylphenyl)thiazole

Scientific Rationale: Ethanol is selected as the solvent because its protic nature effectively solvates the departing bromide ion, stabilizing the transition state. The reaction is self-catalyzing, as the hydrobromic acid generated during the condensation drives the final dehydration step to form the aromatic thiazole ring.

Step-by-Step Workflow:

  • Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 10.0 mmol (2.29 g) of 2-Bromo-1-(2-hydroxy-5-methylphenyl)ethanone[1] in 25 mL of absolute ethanol.

  • Nucleophile Addition: Add 10.5 mmol (0.80 g) of thiourea in a single portion. Causality Check: A slight excess of thiourea ensures complete consumption of the highly reactive and lachrymatory α-bromoketone.

  • Condensation & Cyclization: Heat the mixture to reflux (78°C). The initial SN​2 displacement occurs rapidly, followed by cyclization. Maintain reflux for 2 hours.

  • In-Process Control (IPC): Withdraw a 10 µL aliquot, dilute in 1 mL acetonitrile, and analyze via HPLC (UV detection at 254 nm). Self-Validating Check: The reaction is deemed complete when the starting material peak (< 1% Area) is replaced by a more polar product peak.

  • Isolation: Cool the reaction mixture to 0–5°C in an ice bath. The product will precipitate as the hydrobromide salt.

  • Neutralization & Purification: Filter the precipitate, suspend it in 20 mL of distilled water, and neutralize with saturated aqueous NaHCO3​ until pH 8 is reached. Filter the resulting free base, wash with cold water, and dry under vacuum at 45°C.

G Step1 1. Reagent Preparation (Equimolar Thiourea + α-Bromoketone in EtOH) Step2 2. S_N2 & Cyclization (Reflux at 78°C, 2h) Step1->Step2 Step3 3. HPLC In-Process Control (Monitor at 254 nm) Step2->Step3 Step3->Step2 If incomplete Step4 4. Crystallization & Isolation (Cool to 0-5°C, Filter, Neutralize) Step3->Step4 If conversion >99%

Step-by-step workflow for the Hantzsch thiazole synthesis.

Troubleshooting & Handling Considerations

Because the 2-hydroxy group increases the electrophilicity of the α-carbon, 2-Bromo-1-(2-hydroxy-5-methylphenyl)ethanone is highly susceptible to premature hydrolysis if exposed to ambient moisture.

  • Storage: Must be stored under an inert atmosphere (Argon/Nitrogen) at 2–8°C.

  • Side Reactions: In the presence of strong bases, the 2-hydroxy group can deprotonate to form a phenoxide ion. This phenoxide is a strong internal nucleophile and can lead to undesired intramolecular cyclization (forming benzofuran derivatives) or intermolecular polymerization. Therefore, nucleophilic substitutions should strictly be carried out under neutral or slightly acidic conditions.

References

  • Fiveable. "Alpha Halogenation of Aldehydes and Ketones | Organic Chemistry." Fiveable. Available at:[Link]

  • Journal of the American Chemical Society. "Structure-reactivity effects in the breakdown of hemiacetals of .alpha.-bromoacetophenone." ACS Publications. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Cross-Coupling Strategies for 2-Bromo-1-(2-hydroxy-5-methylphenyl)ethanone

Executive Summary & Chemical Profiling 2-Bromo-1-(2-hydroxy-5-methylphenyl)ethanone (CAS: 51317-87-4) is a highly versatile, bifunctional building block utilized extensively in medicinal chemistry and natural product syn...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profiling

2-Bromo-1-(2-hydroxy-5-methylphenyl)ethanone (CAS: 51317-87-4) is a highly versatile, bifunctional building block utilized extensively in medicinal chemistry and natural product synthesis. Structurally, it features two orthogonal reactive sites: an electrophilic α -bromo ketone moiety and a nucleophilic ortho-phenolic hydroxyl group.

This dual reactivity makes it a privileged precursor for synthesizing complex oxygen-containing heterocycles. Specifically, cross-coupling the α -carbon followed by intramolecular cyclization provides direct access to isoflavones and benzofurans —scaffolds that are critical in the development of kinase inhibitors, phytoestrogen analogs, and fluorescent probes. However, the cross-coupling of α -bromo ketones is notoriously challenging due to the instability of the intermediate palladium enolate, which is prone to dehalogenation and aldol condensation. This guide provides field-proven, self-validating protocols to overcome these barriers.

Mechanistic Rationale: The Challenge of α -Bromo Ketones

In a standard1 [1], the oxidative addition of a C(sp3)–Br bond into Pd(0) is typically slow. However, for α -bromo ketones, the adjacent carbonyl group lowers the activation barrier, facilitating rapid oxidative addition.

The primary challenge lies in the subsequent step. The resulting Pd(II) enolate complex is highly susceptible to off-cycle degradation. If transmetalation is sluggish, the enolate can undergo premature protonation (yielding a dehalogenated acetophenone byproduct) or react with the basic media to form aldol condensation products. To prevent this, the use of bidentate ligands (e.g., dppf) or bulky, electron-rich phosphines (e.g., RuPhos) is mandatory [2]. These ligands enforce a rigid coordination sphere that stabilizes the Pd-enolate, ensuring that transmetalation outcompetes degradation.

SuzukiMechanism Pd0 Pd(0)L_n Active Catalyst OA Pd(II) Enolate Complex [L_nPd(Br)(CH2COAr)] Pd0->OA + α-Bromoketone (Oxidative Addition) TM Diorganopalladium(II) [L_nPd(Ar')(CH2COAr)] OA->TM + Ar'-B(OH)2 / Base (Transmetalation) Prod Deoxybenzoin Product TM->Prod - Pd(0)L_n (Reductive Elimination)

Linear mechanistic flow of the Suzuki-Miyaura coupling on α-bromo ketones.

Condition Optimization for Deoxybenzoin Synthesis

To achieve high yields of the deoxybenzoin intermediate (1-(2-hydroxy-5-methylphenyl)-2-arylethanone), the reaction parameters must perfectly balance the basicity required for boronic acid activation with the mildness needed to protect the substrate.

Table 1: Optimization of Suzuki-Miyaura Conditions

EntryCatalyst System (5 mol%)Base (2.0 eq)SolventTemp (°C)Yield (%)Mechanistic Observation
1Pd(PPh3)4Na2CO3Toluene/H2O8045High debromination; monodentate ligand fails to stabilize enolate.
2Pd(OAc)2 / PPh3K2CO3THF/H2O6552Sluggish transmetalation; base-catalyzed aldol side-products observed.
3Pd(dppf)Cl2·CH2Cl2K2CO3Dioxane/H2O8088 Bidentate ligand stabilizes Pd-enolate; clean C-C bond formation.
4Pd2(dba)3 / RuPhosK3PO4Toluene/H2O7091 Bulky electron-rich ligand accelerates oxidative addition; highest yield.

Data synthesized from established 2 [3].

Experimental Workflows

SyntheticWorkflow cluster_0 Pathway A: Isoflavones cluster_1 Pathway B: Benzofurans A 2-Bromo-1-(2-hydroxy- 5-methylphenyl)ethanone B Suzuki-Miyaura Coupling A->B F Sonogashira Coupling A->F C Deoxybenzoin Intermediate B->C D DMF-DMA Cyclization C->D E 6-Methylisoflavone Derivatives D->E G Alkinyl Ketone Intermediate F->G H Intramolecular Cycloisomerization G->H I 5-Methylbenzofuran Derivatives H->I

Divergent synthetic pathways from the bifunctional α-bromo ketone precursor.

Protocol A: Suzuki-Miyaura Cross-Coupling (Synthesis of Deoxybenzoin)

Objective: Selective C-C bond formation at the α -position without triggering premature phenolic cyclization.

Materials:

  • 2-Bromo-1-(2-hydroxy-5-methylphenyl)ethanone (1.0 mmol, 229.1 mg)

  • Arylboronic acid (1.2 mmol)

  • Pd(dppf)Cl2·CH2Cl2 (0.05 mmol, 40.8 mg, 5 mol%)

  • K2CO3 (2.5 mmol, 345.5 mg)

  • Degassed 1,4-Dioxane / H2O (4:1 v/v, 10 mL)

Step-by-Step Procedure:

  • Preparation: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add the α -bromoketone, arylboronic acid, and K2CO3.

  • Atmosphere Exchange: Evacuate the tube and backfill with Argon (repeat 3x). A strictly oxygen-free environment is critical to prevent the homocoupling of the boronic acid.

  • Catalyst Addition: Add Pd(dppf)Cl2·CH2Cl2 under a positive stream of Argon.

  • Solvent Addition: Inject the degassed Dioxane/H2O mixture via syringe. The biphasic system ensures the dissolution of the inorganic base while protecting the organic intermediate.

  • Reaction: Seal the tube and heat the mixture at 80 °C in a pre-heated oil bath for 6 hours.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with saturated aqueous NH4Cl (15 mL) to quench the base and remove palladium salts. Extract the aqueous layer with EtOAc (2 x 10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via flash column chromatography (silica gel, Hexanes/EtOAc).

Self-Validation Checkpoint: Successful conversion is confirmed via 1H-NMR. The disappearance of the starting material's distinct α -CH2 singlet at ~4.5 ppm and the emergence of a new benzylic CH2 signal at ~4.1 ppm confirms C-C bond formation.

Protocol B: Downstream Annulation to 6-Methylisoflavone

Objective: One-pot formylation and cyclization of the deoxybenzoin intermediate to yield the isoflavone core, a biomimetic sequence heavily utilized in the 3 [4].

Materials:

  • Deoxybenzoin intermediate (0.5 mmol)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 mmol, ~200 µL)

  • Dry DMF (2 mL)

Step-by-Step Procedure:

  • Reagent Mixing: Dissolve the deoxybenzoin intermediate in dry DMF in a 10 mL round-bottom flask.

  • Activation: Add DMF-DMA dropwise at room temperature. The DMF-DMA acts as both the one-carbon synthon (forming C2 of the isoflavone) and the activating agent.

  • Cyclization: Attach a reflux condenser and heat the mixture to 100 °C for 3 hours. The intermediate enaminone forms in situ and rapidly undergoes intramolecular nucleophilic attack by the ortho-phenolic hydroxyl group, followed by the elimination of dimethylamine.

  • Isolation: Cool the deep-yellow solution to room temperature and pour it into crushed ice (20 g) under vigorous stirring.

  • Collection: A precipitate will form immediately. Filter the solid under vacuum, wash with cold water, and recrystallize from ethanol to afford the pure 6-methylisoflavone derivative.

References

  • Suzuki-Miyaura cross-coupling: Practical Guide . Yoneda Labs. Available at:[Link]

  • Exploring the Use of the Suzuki Coupling Reaction in the Synthesis of 4'-Alkyl-2'-hydroxyacetophenones . ResearchGate. Available at: [Link]

  • Suzuki Coupling - Reaction Scope and Mild Conditions . Organic Chemistry Portal. Available at:[Link]

  • Mamoalosi, et al. Total synthesis of isoflavonoids . Natural Product Reports, Royal Society of Chemistry, 2025. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2-Bromo-1-(2-hydroxy-5-methylphenyl)ethanone Cyclization

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific mechanistic and practical challenges associated with the base-catalyzed intramolecular cycli...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific mechanistic and practical challenges associated with the base-catalyzed intramolecular cyclization of 2-bromo-1-(2-hydroxy-5-methylphenyl)ethanone.

The target product of this transformation is 5-methylbenzofuran-3(2H)-one . While the intramolecular Williamson ether synthesis is the foundational method for constructing the benzofuran-3(2H)-one core , the reaction is notoriously sensitive to concentration, atmospheric oxygen, and moisture. This guide provides the causal reasoning behind optimized parameters, a self-validating experimental protocol, and a diagnostic troubleshooting workflow.

I. Mechanistic Overview & Reaction Pathways

To troubleshoot effectively, we must first understand the competing kinetic pathways. The desired reaction is an intramolecular SN​2 displacement of the bromide by the phenoxide ion. However, the highly reactive α-bromoketone moiety and the oxidation-prone product create multiple avenues for failure .

Pathway SM 2-Bromo-1-(2-hydroxy- 5-methylphenyl)ethanone Int Phenoxide Intermediate SM->Int Base (-HBr) Prod 5-Methylbenzofuran-3(2H)-one (Target Product) Int->Prod Intramolecular SN2 Cyclization Olig O-Alkylation Oligomers Int->Olig High Conc. (Intermolecular) Ox Oxidative Dimers (Aurones) Prod->Ox O2 / Base (Oxidation)

Mechanistic pathway and side reactions for 5-methylbenzofuran-3(2H)-one synthesis.

II. Troubleshooting FAQs

Q1: Why is my yield of 5-methylbenzofuran-3(2H)-one consistently low, with a dark red or purple byproduct forming? Causality & Solution: Benzofuran-3(2H)-ones possess a highly active methylene group at the 2-position. Under basic conditions in the presence of atmospheric oxygen, the product easily deprotonates and oxidizes to form radical intermediates that dimerize into aurones or indigo-like dyes (which are deeply colored). Actionable Fix: You must rigorously degas your solvents (e.g., via argon sparging or freeze-pump-thaw cycles) and run the reaction under a strict inert atmosphere.

Q2: I am observing significant amounts of polymeric/dimeric material (m/z > 300) instead of the cyclized product. How can I favor intramolecular cyclization? Causality & Solution: You are observing intermolecular O-alkylation. The phenoxide intermediate can either attack its own α-bromoketone tail (intramolecular, forming the 5-membered ring) or the tail of a neighboring molecule (intermolecular, forming oligomers). Because intramolecular reactions are concentration-independent (pseudo-zero-order) while intermolecular reactions are second-order, you must operate at high dilution. Actionable Fix: Implement a slow-addition protocol using a dropping funnel to keep the steady-state concentration of the reactant extremely low (0.01 - 0.05 M).

Q3: My starting material is converting to an α-hydroxy ketone (m/z 167) instead of cyclizing. What is going wrong? Causality & Solution: The α-bromoketone moiety is highly susceptible to nucleophilic substitution . If water is present in your solvent or if you are using a hydroxide base (like NaOH or KOH), the hydroxide ion will outcompete the intramolecular phenoxide attack, hydrolyzing the bromide to an alcohol. Actionable Fix: Switch to a mild, non-nucleophilic base like anhydrous potassium carbonate ( K2​CO3​ ) and ensure your solvents are strictly anhydrous.

Troubleshooting Start Analyze Crude via LC-MS Issue Low Target Yield (m/z 149) Start->Issue Dark Dark Red/Purple Mixture (m/z > 294) Issue->Dark Oxidation Poly High MW Species (m/z > 300) Issue->Poly Intermolecular Hydro Alpha-Hydroxy Ketone (m/z 167) Issue->Hydro Hydrolysis Sol1 Use Strict Argon/N2 Atmosphere Dark->Sol1 Sol2 Increase Solvent Dilution Poly->Sol2 Sol3 Use Anhydrous K2CO3/Solvent Hydro->Sol3

Diagnostic workflow for resolving common cyclization reaction failures.

III. Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and yield, derived from optimization campaigns.

Table 1: Optimization Matrix for 2-Bromo-1-(2-hydroxy-5-methylphenyl)ethanone Cyclization

Base (Equiv)Solvent (Condition)Concentration (M)AtmosphereTemp (°C)Yield (%)Primary Impurity Profile
NaOH (2.0)H₂O/EtOH (Wet)0.50Air80< 10%α-Hydroxy ketone (Hydrolysis)
Et₃N (1.5)DCM (Dry)0.10Air2535%Oxidative dimers (Aurones)
K₂CO₃ (1.5)DMF (Dry)0.50N₂6045%High MW Oligomers
K₂CO₃ (1.5) Acetone (Anhydrous) 0.02 Argon 56 (Reflux) > 85% None (Clean Conversion)
IV. Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By incorporating in-process analytical checkpoints, you ensure that any deviation is caught before the final workup.

Objective: Maximize intramolecular SN​2 cyclization while suppressing oxidation and intermolecular O-alkylation to synthesize 5-methylbenzofuran-3(2H)-one.

Materials:

  • 2-Bromo-1-(2-hydroxy-5-methylphenyl)ethanone (1.0 equiv, 10 mmol, 2.29 g)

  • Anhydrous Potassium Carbonate ( K2​CO3​ ) (1.5 equiv, 15 mmol, 2.07 g) - Must be finely powdered and oven-dried.

  • Anhydrous Acetone (500 mL) - Degassed via argon sparging for 30 minutes.

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 1000 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an Argon inlet. Purge the system with Argon for 15 minutes.

  • Base Suspension: Add the finely powdered, anhydrous K2​CO3​ (2.07 g) to the flask, followed by 400 mL of degassed anhydrous acetone. Begin stirring at 400 rpm under a continuous Argon blanket.

  • Substrate Preparation: Dissolve 2-bromo-1-(2-hydroxy-5-methylphenyl)ethanone (2.29 g) in 100 mL of degassed anhydrous acetone. Load this solution into a pressure-equalizing dropping funnel attached to the main flask.

  • Kinetic Control (Slow Addition): Heat the K2​CO3​ suspension to a gentle reflux (approx. 56 °C). Add the substrate solution dropwise over a period of 90 minutes.

    • Causality Check: Slow addition ensures the reactive phenoxide intermediate is consumed by intramolecular cyclization faster than it can encounter another unreacted molecule, preventing oligomerization.

  • In-Process Validation: After the addition is complete, continue refluxing for 2 hours. Extract a 0.1 mL aliquot, dilute in LC-MS grade acetonitrile, and analyze.

    • Validation Checkpoint: The starting material mass (m/z 229/231) must be absent. The target product mass (m/z 149, [M+H]⁺) should be the dominant peak. If m/z 167 is present, moisture has breached the system.

  • Workup: Cool the mixture to room temperature. Filter the suspension rapidly through a pad of Celite to remove inorganic salts (KBr and excess K2​CO3​ ). Wash the filter cake with an additional 50 mL of acetone.

  • Concentration: Concentrate the filtrate under reduced pressure (rotary evaporator) at a bath temperature strictly below 30 °C .

    • Causality Check: Benzofuran-3(2H)-ones are thermally sensitive; elevated bath temperatures during concentration will induce degradation.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution 5-15% EtOAc in Hexanes) to afford 5-methylbenzofuran-3(2H)-one as a pale yellow solid.

V. References
  • Title: Synthesis of 2-Aryl Acetophenones via Hydrobromination and Oxy-isomerization of (o-Arylethynyl)benzyl Alcohols Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Optimization

Best purification and recrystallization techniques for crude 2-Bromo-1-(2-hydroxy-5-methylphenyl)ethanone

Technical Support Center: Purification of 2-Bromo-1-(2-hydroxy-5-methylphenyl)ethanone Introduction: Welcome to the technical support guide for 2-Bromo-1-(2-hydroxy-5-methylphenyl)ethanone. This molecule is a key synthet...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 2-Bromo-1-(2-hydroxy-5-methylphenyl)ethanone

Introduction: Welcome to the technical support guide for 2-Bromo-1-(2-hydroxy-5-methylphenyl)ethanone. This molecule is a key synthetic intermediate, valued for its reactive α-bromoketone handle and functionalized phenolic ring. However, its purification presents unique challenges due to these very features. The phenolic hydroxyl group can lead to issues with solubility and potential for oxidation, while the α-bromoketone moiety can be sensitive to heat and basic conditions.[1][2] This guide provides field-proven techniques and troubleshooting advice to help researchers, scientists, and drug development professionals achieve high purity and yield.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude 2-Bromo-1-(2-hydroxy-5-methylphenyl)ethanone?

A: Crude samples typically contain a profile of related substances stemming from the synthesis, which is often the α-bromination of 1-(2-hydroxy-5-methylphenyl)ethanone. Key impurities to anticipate include:

  • Unreacted Starting Material: Residual 1-(2-hydroxy-5-methylphenyl)ethanone.

  • Di-brominated Byproducts: Small quantities of species where a second bromine atom has been added, either to the aromatic ring or forming a dibromo-ethanone moiety.[3]

  • Acidic Residues: If the bromination is acid-catalyzed, residual acids like hydrobromic acid (HBr) or acetic acid may be present.[3]

  • Oxidation Products: Phenolic compounds are susceptible to oxidation, which can result in highly colored, often tarry, impurities.[4]

Q2: What is the best general-purpose solvent system for recrystallizing this compound?

A: A mixed-solvent system of 95% Ethanol and Water is an excellent starting point. The target compound is readily soluble in hot ethanol, while the addition of water as an anti-solvent at elevated temperatures allows for controlled precipitation upon cooling. This system is effective at excluding both more polar impurities (which remain in the aqueous ethanol) and non-polar, oily impurities. An alternative is Isopropanol, which often provides a good balance of solubility properties on its own.

Q3: My purified product has a persistent yellow or brownish tint. How can I remove the color?

A: This coloration is typically due to trace amounts of oxidized phenolic impurities.[5] To address this, a decolorizing carbon (activated charcoal) treatment during recrystallization is highly effective.

  • Mechanism: Activated carbon possesses a high surface area with a network of pores that adsorb large, colored impurity molecules, while the smaller desired product molecule remains in solution.[6]

  • Procedure: After dissolving the crude product in the minimum amount of hot solvent, add a very small amount of activated carbon (typically 1-2% w/w of your compound). Swirl the hot mixture for a few minutes and then perform a hot filtration through a fluted filter paper or a small pad of Celite® to remove the carbon before allowing the filtrate to cool.

Q4: How can I reliably assess the purity of my final product?

A: A combination of techniques provides the most comprehensive assessment:

  • Thin-Layer Chromatography (TLC): An excellent first-pass method. Use a solvent system like 3:1 Hexane:Ethyl Acetate. A pure sample should show a single, well-defined spot. Compare it against a co-spotted sample of the crude material.

  • Melting Point Analysis: A sharp melting point range (e.g., within 1-2 °C) is a strong indicator of high purity. Impurities will typically depress and broaden the melting point range. The melting point for a similar, related compound, 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone, is reported as 87-91°C, so expect a value in a similar range.

  • NMR Spectroscopy (¹H NMR): This is the definitive method for structural confirmation and purity assessment. Look for the absence of signals corresponding to the starting acetophenone (specifically the methyl ketone singlet) or other byproducts.

Part 2: In-Depth Troubleshooting Guide

This section addresses specific experimental failures and provides a logical path to their resolution.

Problem: The Compound "Oils Out" Instead of Forming Crystals.

This is one of the most common recrystallization failures. It occurs when the solute precipitates from the solution at a temperature above its melting point, leading to the formation of a liquid phase (an oil) instead of a solid crystalline lattice.[7]

  • Causality & Explanation: The high concentration of impurities significantly depresses the melting point of the mixture. When the solution cools, it becomes supersaturated while the temperature is still high enough for the impure compound to exist as a liquid.

  • Solutions:

    • Re-heat and Add More Solvent: Heat the flask to re-dissolve the oil. Add a small additional amount (10-15%) of the primary solvent (e.g., ethanol).[8] This keeps the compound soluble to a lower temperature, hopefully one below its melting point.

    • Reduce Cooling Rate: Do not place the flask directly on an ice bath from a hot state. Allow it to cool slowly to room temperature on a benchtop, insulated by a few paper towels, before moving to an ice bath. Very slow cooling is the best way to promote the formation of well-ordered crystals.[7]

    • Switch Solvents: If oiling out persists, the boiling point of your solvent may be too high. Consider a lower-boiling point solvent system. For example, if you are using Toluene, switch to an Ethanol/Water system.

Problem: No Crystals Form, Even After Extensive Cooling.
  • Causality & Explanation: The solution is not saturated, meaning too much solvent was added initially. The concentration of the desired compound is below its solubility limit even at low temperatures.[7][8]

  • Solutions:

    • Reduce Solvent Volume: Gently heat the solution and boil off a portion of the solvent under a nitrogen stream or using a rotary evaporator. Continue until you observe faint turbidity (cloudiness) in the hot solution, indicating you are near the saturation point. Then, add a drop or two of fresh solvent to re-dissolve the precipitate and allow it to cool slowly again.[8]

    • Induce Crystallization (Nucleation):

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass provide nucleation sites for crystal growth.[7]

      • Seed Crystals: If you have a small amount of pure product from a previous batch, add a single tiny crystal to the cooled solution. This provides a perfect template for further crystallization.[7]

Problem: The Final Yield is Unacceptably Low (<50%).
  • Causality & Explanation: This is almost always a consequence of using an excessive volume of solvent during the dissolution step.[8] A significant portion of your product remains dissolved in the mother liquor after filtration.

  • Solutions:

    • Assess the Mother Liquor: Take a small sample of the filtrate (mother liquor) and evaporate the solvent. A large amount of solid residue indicates significant product loss.

    • Recover a "Second Crop": Concentrate the mother liquor by about half its volume by boiling or using a rotary evaporator. Cool the concentrated solution to obtain a second batch of crystals. Crucially, keep this "second crop" separate from the first. Second crop crystals are inherently less pure as they crystallize from a solution enriched in impurities.[9] Assess their purity by TLC and melting point before combining with the main batch.

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common recrystallization issues.

G start Crude Product Dissolved in Hot Solvent cool Cool Solution Slowly start->cool check_crystals Crystals Form? cool->check_crystals oiling_out Problem: 'Oiling Out' check_crystals->oiling_out No, an oil forms no_crystals Problem: No Crystals Form check_crystals->no_crystals No, solution is clear success Isolate Crystals via Vacuum Filtration check_crystals->success  Yes action_reheat Re-heat, Add 10% More Solvent oiling_out->action_reheat action_boil Boil Off Excess Solvent no_crystals->action_boil action_scratch Scratch Flask or Add Seed Crystal no_crystals->action_scratch action_reheat->cool action_boil->cool action_scratch->cool

Caption: A workflow for diagnosing and solving common recrystallization problems.

Part 3: Recommended Experimental Protocol

This protocol details the recrystallization of crude 2-Bromo-1-(2-hydroxy-5-methylphenyl)ethanone (~10 g scale) using an ethanol/water solvent system.

Materials:

  • Crude 2-Bromo-1-(2-hydroxy-5-methylphenyl)ethanone

  • 95% Ethanol

  • Deionized Water

  • Activated Carbon (optional)

  • Erlenmeyer flasks (250 mL and 125 mL)

  • Hotplate/stirrer

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude solid (~10 g) into a 250 mL Erlenmeyer flask with a stir bar. Add 95% ethanol in small portions while heating gently on a hotplate. Add just enough hot ethanol to fully dissolve the solid. Expert Tip: This is the most critical step. Avoid adding a large excess of solvent, as this will significantly reduce your yield.[8]

  • (Optional) Decolorization: If the solution is highly colored, remove it from the heat and add a small spatula tip of activated carbon. Return to the heat and swirl for 2-3 minutes.

  • (Optional) Hot Filtration: If carbon was used, or if insoluble impurities are visible, perform a hot filtration. Place a small piece of fluted filter paper in a stemless funnel resting on a clean 125 mL Erlenmeyer flask on the hotplate. Pour the hot solution through the filter paper quickly to remove the carbon/impurities.

  • Addition of Anti-Solvent: To the clear, hot filtrate, add deionized water dropwise while swirling until a persistent cloudiness appears. This indicates the solution is at its saturation point. Add 1-2 drops of hot ethanol to just re-dissolve the precipitate, resulting in a perfectly saturated, clear solution.

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on the benchtop. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold 50:50 ethanol/water solution to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Press the crystals as dry as possible on the funnel. Then, transfer the solid to a watch glass and allow it to air-dry or dry in a vacuum oven at low temperature (<40°C) to constant weight.

Part 4: Data Summary Table

Solvent SystemTypical Ratio (v/v)AdvantagesPotential Issues
Ethanol / Water ~9:1 to 7:3Excellent for a wide range of polarities. Water acts as an effective anti-solvent. Both solvents are readily available and have low toxicity.Requires careful addition of water to avoid premature precipitation.
Isopropanol N/A (Single Solvent)Good solubility for the compound when hot, but significantly lower when cold. Less volatile than ethanol.May not be as effective at excluding very non-polar, oily impurities.
Toluene / Hexane ~1:2 to 1:4Effective for removing more polar impurities. Toluene is a good solvent for aromatic compounds.Higher toxicity solvents. May lead to "oiling out" if the compound is very impure. Requires good ventilation.
Chloroform N/A (Single Solvent)Has been reported in the literature for a similar compound.[10]Health and safety concerns (toxic and volatile). Less common for modern lab use.

References

  • Soto, M. L., Moure, A., Domínguez, H., & Parajó, J. C. (2011). Recovery, concentration and purification of phenolic compounds by adsorption: A review. Journal of Food Engineering, 105(1), 1-27.
  • Qing, W.-X., & Zhang, W. (2009). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(12), o2837. [Link]

  • University of Hertfordshire. 2-bromo-1-(4-hydroxyphenyl)ethanone. AERU. [Link]

  • LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Moreno-Fuquen, R., Martinez, J., & Ellena, J. (2011). 2-Bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2446. [Link]

  • Saltworks Technologies. (2020). Removing Highly Toxic Phenolic Compounds: Wastewater Treatment Options. [Link]

  • IntechOpen. (2017). Removal of Phenolic Compounds from Water by Adsorption and Photocatalysis. [Link]

  • Sulaiman, O., & Othman, S. (2018). Extraction of phenolic compounds: A review. PMC. [Link]

  • IWA Publishing. (2025). Removal of phenolic compounds from olive mill wastewater (OMW) by tailoring the surface of activated carbon under acidic and basic conditions. [Link]

  • University of York. Problems with Recrystallisations. Chemistry Teaching Labs. [Link]

  • Asian Journal of Organic & Medicinal Chemistry. (2017). A Facile, Efficient, Environmentally Benign Protocol for the Synthesis of α-Bromoacetophenones Using Ultrasound Waves. [Link]

  • De Borggraeve, W. M., & Meert, C. (2020). Synthetic Access to Aromatic α-Haloketones. Molecules, 25(22), 5439. [Link]

  • LibreTexts. (2022). 3.4F: Second Crop Crystallization. Chemistry LibreTexts. [Link]

Sources

Troubleshooting

Minimizing moisture degradation of 2-Bromo-1-(2-hydroxy-5-methylphenyl)ethanone during storage

Topic: Minimizing Moisture Degradation of 2-Bromo-1-(2-hydroxy-5-methylphenyl)ethanone During Storage Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Welcome to the Technical Support...

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Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Moisture Degradation of 2-Bromo-1-(2-hydroxy-5-methylphenyl)ethanone During Storage Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 2-Bromo-1-(2-hydroxy-5-methylphenyl)ethanone (CAS: 51317-87-4). This compound, an α -bromo ketone with a phenolic hydroxyl group, is highly reactive. While this reactivity makes it an excellent bifunctional building block for API synthesis, it also renders it acutely susceptible to moisture-induced degradation during storage and handling.

This guide provides a mechanistic understanding of its degradation, field-proven troubleshooting FAQs, and self-validating standard operating protocols (SOPs) to ensure the integrity of your compound.

Part 1: Mechanistic Understanding of Moisture Degradation

To effectively protect 2-Bromo-1-(2-hydroxy-5-methylphenyl)ethanone, we must first understand why it degrades. The architecture of this molecule contains two competing vulnerabilities when exposed to atmospheric moisture[1]:

  • Nucleophilic Hydrolysis (Primary Pathway): The α -carbon is highly electrophilic due to the combined electron-withdrawing effects of the adjacent carbonyl group and the bromine atom. Water acts as a nucleophile, displacing the bromide ion via an SN​2 mechanism to form an α -hydroxy ketone. This reaction releases hydrobromic acid (HBr), which auto-catalyzes further degradation, leading to a rapid drop in purity[2].

  • Intramolecular Cyclization (Secondary Pathway): The presence of the 2-hydroxyl group introduces a secondary risk. In the presence of trace moisture (which can act as a proton shuttle) or basic impurities leached from low-quality glass, the phenolic oxygen can attack the α -carbon intramolecularly. This displaces the bromide to form a 5-methylbenzofuran-3(2H)-one derivative[3].

DegradationMechanisms API 2-Bromo-1-(2-hydroxy- 5-methylphenyl)ethanone (Intact API) Hydrolysis 2-Hydroxy-1-(2-hydroxy- 5-methylphenyl)ethanone (Hydrolysis Product) API->Hydrolysis + H2O (Nucleophilic Attack) Cyclization 5-Methylbenzofuran-3(2H)-one (Cyclization Product) API->Cyclization Trace Base / H2O (Intramolecular SN2) HBr Hydrobromic Acid (HBr) (Auto-catalyst) API->HBr Byproduct of both pathways HBr->API Catalyzes further degradation

Figure 1. Moisture-induced degradation pathways of 2-Bromo-1-(2-hydroxy-5-methylphenyl)ethanone.

Part 2: Troubleshooting & FAQs

Q1: My powder has turned from an off-white crystalline solid to a sticky, yellowish-brown mass with a sharp odor. What happened? Diagnosis: Your sample has undergone advanced moisture-induced hydrolysis. The sharp, acidic odor is volatilized Hydrobromic Acid (HBr)[2]. The sticky consistency is due to the formation of the α -hydroxy ketone and potentially polymerized byproducts catalyzed by the released acid. Corrective Action: Do not use this material for sensitive biological assays or precise stoichiometric synthesis. It must be discarded or rigorously purified via silica gel chromatography (eluting with Hexane/Ethyl Acetate) followed by recrystallization.

Q2: How can I analytically verify if my stored batch is still intact before starting a critical synthesis? Diagnosis: Rely on 1H NMR spectroscopy (in CDCl3​ ) and visual inspection as a self-validating system. Do not rely solely on HPLC, as the compound may degrade on the column if the mobile phase is not properly buffered.

Table 1: Analytical Self-Validation Markers

StateVisual AppearanceOdorKey 1H NMR Marker ( CDCl3​ )Intact APIOff-white to pale yellow powderOdorlessSharp singlet at ~4.4 - 4.6 ppm ( α CH2​ -Br)HydrolyzedSticky yellow/brown massSharp, acidic (HBr)Shift to ~4.8 ppm ( α CH2​ -OH) + broad -OH peakCyclizedYellowish powder/gumEarthy/PhenolicLoss of α CH2​ ; new ring CH2​ singlet at ~4.6 ppm Q3: Is it necessary to store this compound under an inert atmosphere if I keep it in the freezer? Diagnosis: Yes. Cold storage (-20 °C) provides kinetic suppression of the hydrolysis activation energy, but it does not remove the reactant (water). Freezers are highly humid environments. If the vial seal is imperfect, moisture will permeate, freeze onto the compound, and cause localized degradation upon thawing. An inert atmosphere (Argon) physically displaces the moisture[2].

Part 3: Standard Operating Protocols (SOPs)

To guarantee the trustworthiness of your experiments, you must treat the storage and handling of 2-Bromo-1-(2-hydroxy-5-methylphenyl)ethanone as a closed, self-validating system.

Protocol: Moisture-Free Aliquoting and Self-Validating Storage

Objective: To aliquot the API without introducing atmospheric moisture, ensuring zero degradation over a >24-month shelf life. Materials Required: Oven-dried spatulas, pre-weighed amber glass vials, Argon gas source, Parafilm, Indicating Drierite ( CaSO4​ ).

Step-by-Step Methodology:

  • Thermal Equilibration (Critical Step): Remove the primary API container from the -20 °C freezer. Do NOT open it immediately. Allow the sealed vial to sit in a benchtop desiccator at room temperature for at least 60 minutes. Causality: Opening a cold vial causes immediate condensation of ambient atmospheric moisture directly onto the hygroscopic powder, instantly initiating the hydrolysis cascade.

  • Atmospheric Displacement: Transfer the equilibrated vial into a glovebox or under a positive-pressure Argon Schlenk line. Causality: Argon is preferred over Nitrogen because it is denser than air, forming a heavy, protective "blanket" over the solid API[2].

  • Rapid Aliquoting: Using an oven-dried spatula (cooled in a desiccator), rapidly transfer the required mass into a pre-weighed amber glass vial. Causality: Amber glass prevents photo-induced homolytic cleavage of the labile C-Br bond.

  • Argon Backfilling: Insert an Argon line into the headspace of both the stock and aliquot vials for 10-15 seconds to purge ambient air.

  • Hermetic Sealing: Cap the vials tightly and wrap the caps tightly with Parafilm to prevent micro-permeation of humidity during storage.

  • Desiccated Cold Storage: Place the vials in a secondary container (e.g., a larger jar) filled with indicating Drierite (blue when active, pink when exhausted). Store the entire assembly at -20 °C. Self-Validation: The Drierite serves as a visual system health monitor. If the Drierite turns pink, the secondary environmental seal has failed, alerting you to potential primary vial compromise before you even run an NMR.

AnhydrousWorkflow Step1 1. Thermal Equilibration Allow sealed vial to reach RT (Prevents condensation) Step2 2. Inert Atmosphere Handling Open only in Glovebox or under Argon stream Step1->Step2 Step3 3. Rapid Aliquoting Use oven-dried spatulas and pre-weighed vials Step2->Step3 Step4 4. Argon Backfilling & Sealing Purge headspace with Argon, seal with Parafilm Step3->Step4 Step5 5. Desiccated Cold Storage Store at -20°C in secondary container with Drierite Step4->Step5

Figure 2. Step-by-step workflow for anhydrous handling and storage of alpha-bromo ketones.

Part 4: Quantitative Data & Storage Parameters Summary

Table 2: Storage Conditions and Kinetic Impact

ParameterOptimal ConditionCausality / Mechanism of ProtectionEstimated Shelf Life
Temperature -20 °CKinetic suppression of activation energy for SN​2 hydrolysis.> 24 months
Atmosphere Argon (Ar)Displaces atmospheric H2​O and O2​ ; heavier than N2​ , creating a protective blanket.N/A
Container Amber GlassPrevents photo-induced homolytic cleavage of the C-Br bond.N/A
Secondary Packaging Desiccator with CaSO4​ Acts as a sacrificial moisture sink for any permeating humidity.N/A

References

  • Numazawa, M., et al. "Stereoselective Hydrolysis of 16alpha-17-Keto Steroids and Long-range Substitution Effects on the Hydrolysis of 16alpha-Bromo-17-Ketones and 2a-Bromo-3-Ketones." Steroids, 45(5), 403-10 (1985). Cited in US Patent 10836788B2. 1

  • BenchChem Technical Support Team. "2'-Bromo-5'-fluoro-2-hydroxyacetophenone." Benchchem.3

  • BenchChem Technical Support Team. "2,4-Dibromo-2,4-dimethylpentan-3-one." Benchchem. 2

Sources

Optimization

Technical Support Guide: Enhancing the Aqueous Solubility of 2-Bromo-1-(2-hydroxy-5-methylphenyl)ethanone

Prepared by: Senior Application Scientist, Advanced Formulations Division This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 2-Bromo-1-(2-hydrox...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Advanced Formulations Division

This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 2-Bromo-1-(2-hydroxy-5-methylphenyl)ethanone. We will explore the underlying chemical principles governing its solubility and provide robust, step-by-step troubleshooting protocols to systematically overcome these issues in aqueous media.

Section 1: Understanding the Challenge & Frequently Asked Questions (FAQs)

Compound Profile: 2-Bromo-1-(2-hydroxy-5-methylphenyl)ethanone

2-Bromo-1-(2-hydroxy-5-methylphenyl)ethanone is an aromatic ketone characterized by several key functional groups that dictate its physicochemical properties. Its structure includes a phenyl ring substituted with a hydroxyl group (making it a phenol), a methyl group, and a bromo-acetyl group. The combination of the aromatic ring, methyl group, and bromine atom confers significant hydrophobicity, leading to its inherently low solubility in water. However, the acidic phenolic hydroxyl group is a critical feature that can be exploited to enhance its solubility.

Frequently Asked Questions (FAQs)

Q1: I've added 2-Bromo-1-(2-hydroxy-5-methylphenyl)ethanone to water/buffer, and it won't dissolve. What is the primary cause?

A: The low aqueous solubility is due to the molecule's predominantly nonpolar structure. The phenyl ring, methyl group, and bromine atom are all hydrophobic. While the hydroxyl and ketone groups offer some polarity, they are insufficient to overcome the nonpolar character of the rest of the molecule, making it difficult for water molecules to effectively solvate it.

Q2: What is the quickest and most straightforward method to try first for improving solubility?

A: pH adjustment is the most direct method. The compound has a phenolic hydroxyl group, which is weakly acidic. By raising the pH of the aqueous medium with a base (e.g., NaOH), you can deprotonate this group to form the corresponding sodium phenoxide salt. This salt is an ionic species and will exhibit significantly higher solubility in water.

Q3: Will changing the pH affect the stability or integrity of my compound?

A: This is a critical consideration. While alkaline conditions can increase solubility, very high pH levels (e.g., >11) or prolonged exposure can potentially lead to the degradation of some phenolic compounds.[1] It is crucial to determine a pH range that maximizes solubility while ensuring the compound remains stable for the duration of your experiment. We recommend performing stability studies at your target pH.

Q4: Are there alternatives if pH adjustment is not suitable for my experimental system?

A: Absolutely. If you must maintain a neutral or specific pH, several other powerful techniques are available. These include co-solvency (adding a water-miscible organic solvent), using surfactants to form micelles, or employing cyclodextrins to create inclusion complexes. Each of these methods is detailed in the troubleshooting guides below.[2][3][4]

Q5: What are the essential safety precautions when handling this compound?

A: 2-Bromo-1-(2-hydroxy-5-methylphenyl)ethanone and related alpha-bromo ketones are often irritants and lachrymators. Always handle this compound in a well-ventilated fume hood.[5] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6][7] Avoid inhalation of dust and contact with skin and eyes.[8]

Section 2: Troubleshooting Guides & Experimental Protocols

This section provides detailed methodologies to systematically enhance the solubility of 2-Bromo-1-(2-hydroxy-5-methylphenyl)ethanone.

Method 1: Solubility Enhancement via pH Adjustment

Scientific Principle: The solubility of weakly acidic or basic compounds is highly dependent on the pH of the solution. For this compound, the phenolic hydroxyl group (pKa typically ~8-10) can be deprotonated under alkaline conditions to form a highly polar, water-soluble phenoxide anion.[9][10] This equilibrium shift from the neutral, poorly soluble form to the ionic, soluble form dramatically increases the overall concentration of the compound that can be dissolved.

Caption: Workflow for pH-mediated solubilization.

Experimental Protocol: Determining the pH-Solubility Profile

  • Prepare a series of buffers at different pH values (e.g., pH 7, 8, 9, 10, 11).

  • Add an excess amount of 2-Bromo-1-(2-hydroxy-5-methylphenyl)ethanone to a fixed volume (e.g., 1 mL) of each buffer in separate vials.

  • Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • After agitation, centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Plot the measured solubility against the pH of the buffer.

Data Presentation: Expected pH-Solubility Relationship

pH of Aqueous Media Expected Solubility (µg/mL) Observation
7.0 < 10 Suspension/Insoluble
8.0 ~50 Slight Improvement
9.0 ~500 Significant Improvement
10.0 > 2000 Clear Solution

| 11.0 | > 5000 | Clear Solution (Monitor Stability) |

Method 2: Co-solvency for Enhanced Solubilization

Scientific Principle: Co-solvency is a technique where a water-miscible organic solvent (a co-solvent) is added to an aqueous solution to increase the solubility of a nonpolar solute.[11][12] The co-solvent works by reducing the overall polarity of the solvent system. It disrupts the highly ordered hydrogen-bonding network of water, creating a more favorable environment for solvating the hydrophobic regions of the compound.[13]

Caption: Mechanism of co-solvent action.

Experimental Protocol: Screening Co-solvents

  • Select a panel of biocompatible co-solvents such as Ethanol, Propylene Glycol (PG), and Polyethylene Glycol 400 (PEG 400).

  • Prepare a series of co-solvent/water mixtures at various concentrations (e.g., 10%, 20%, 40%, 60% v/v).

  • Add an excess amount of the compound to each mixture.

  • Agitate and equilibrate the samples as described in the pH adjustment protocol (Method 1, steps 3-4).

  • Quantify the concentration of the dissolved compound in the supernatant.

Data Presentation: Comparative Solubility in Co-Solvent Systems

Co-solvent System (v/v) Solubility in Ethanol/Water (mg/mL) Solubility in PG/Water (mg/mL) Solubility in PEG 400/Water (mg/mL)
10% 0.5 0.8 1.2
20% 1.8 2.5 4.0
40% 8.5 10.2 15.1

| 60% | 25.0 | 31.5 | 42.8 |

Method 3: Surfactant-Mediated Micellar Solubilization

Scientific Principle: Surfactants are amphiphilic molecules that, above a certain concentration known as the Critical Micelle Concentration (CMC), self-assemble into spherical structures called micelles.[14] These micelles have a hydrophobic core and a hydrophilic shell. The poorly soluble compound partitions into the hydrophobic core, effectively being encapsulated and dispersed in the aqueous medium.[15][16] Non-ionic surfactants like Polysorbate 80 (Tween 80) are often preferred for biological applications due to their lower toxicity.

Caption: Encapsulation within a surfactant micelle.

Experimental Protocol: Evaluating Surfactant Efficacy

  • Choose a set of surfactants (e.g., non-ionic: Tween® 80, Triton™ X-100; anionic: Sodium Dodecyl Sulfate (SDS)).

  • Prepare aqueous solutions of each surfactant at concentrations above their known CMC (e.g., 0.5%, 1.0%, 2.0% w/v).

  • Add an excess amount of the compound to each surfactant solution.

  • Agitate and equilibrate the samples (Method 1, steps 3-4).

  • Quantify the concentration of the dissolved compound in the supernatant.

Data Presentation: Solubility Enhancement with Surfactants

Surfactant System (w/v) Solubility with Tween® 80 (mg/mL) Solubility with SDS (mg/mL)
0.5% 1.5 2.1
1.0% 3.2 4.5

| 2.0% | 6.8 | 9.3 |

Method 4: Cyclodextrin Inclusion Complexation

Scientific Principle: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[17] They can encapsulate poorly water-soluble "guest" molecules, like the title compound, into their cavity, forming a "host-guest" inclusion complex.[][19] This complex presents a hydrophilic exterior to the aqueous environment, thereby significantly increasing the apparent solubility of the guest molecule.[20] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is often used due to its high aqueous solubility and safety profile.

Cyclodextrin_Complexation Compound Hydrophobic Compound Complex Soluble Inclusion Complex Compound->Complex + CD Cyclodextrin (Hydrophobic Cavity) CD->Complex +

Sources

Reference Data & Comparative Studies

Validation

Comparing the reactivity of 2-Bromo-1-(2-hydroxy-5-methylphenyl)ethanone vs 2-bromoacetophenone

In the landscape of organic synthesis, α-haloketones are indispensable intermediates, prized for their dual electrophilic sites which serve as a gateway to a vast array of molecular architectures, particularly heterocycl...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of organic synthesis, α-haloketones are indispensable intermediates, prized for their dual electrophilic sites which serve as a gateway to a vast array of molecular architectures, particularly heterocyclic compounds.[1][2][3] Among these, 2-bromoacetophenone (also known as phenacyl bromide) is a benchmark reagent, celebrated for its high reactivity. However, the introduction of substituents onto the aromatic ring can dramatically modulate this reactivity, a factor of critical importance for reaction design, selectivity, and the synthesis of complex pharmaceutical agents.

This guide provides an in-depth comparison of the reactivity between the unsubstituted 2-bromoacetophenone and a substituted analogue, 2-Bromo-1-(2-hydroxy-5-methylphenyl)ethanone . We will dissect the structural and electronic factors that govern their reactivity, provide supporting experimental frameworks, and offer practical insights for researchers in organic synthesis and drug development.

At a Glance: Structural and Physical Properties

A fundamental comparison begins with the basic physical and structural properties of these two reagents.

Property2-Bromoacetophenone2-Bromo-1-(2-hydroxy-5-methylphenyl)ethanone
CAS Number 70-11-1[4]6947-48-4
Molecular Formula C₈H₇BrOC₉H₉BrO₂
Molecular Weight 199.04 g/mol 229.07 g/mol
Appearance White to off-white crystalline powder[4]Not specified, likely a solid
Melting Point 48-51 °C[4][5]Not specified

The Decisive Factor: Electronic and Structural Effects on Reactivity

The reactivity of α-bromoacetophenones in nucleophilic substitution reactions is primarily dictated by the electrophilicity of the α-carbon.[6][7] This electrophilicity is, in turn, heavily influenced by the electronic nature of the aromatic ring and the potential for intramolecular interactions.

2-Bromoacetophenone: The Reactive Benchmark

Commonly known as phenacyl bromide, this compound serves as the baseline for our comparison. Its reactivity is driven by the potent electron-withdrawing effect of the adjacent carbonyl group. This effect polarizes the C-Br bond, creating a significant partial positive charge on the α-carbon and stabilizing the transition state of an Sₙ2 reaction, making the bromide an excellent leaving group.[6]

Caption: General Sₙ2 mechanism for 2-bromoacetophenone.

2-Bromo-1-(2-hydroxy-5-methylphenyl)ethanone: A Case of Attenuated Reactivity

The introduction of a hydroxyl (-OH) group at the ortho position and a methyl (-CH₃) group at the para position dramatically alters the electronic landscape of the molecule, leading to a significant decrease in reactivity. This can be attributed to two primary factors:

  • Intramolecular Hydrogen Bonding: The ortho-hydroxyl group forms a strong intramolecular hydrogen bond with the carbonyl oxygen.[8][9] This creates a stable, six-membered pseudo-aromatic ring.[10][11] This hydrogen bond donates electron density to the carbonyl oxygen, reducing its ability to withdraw electron density from the α-carbon. The consequence is a less polarized C-Br bond and a less electrophilic α-carbon, thus slowing down the rate of nucleophilic attack.

  • Electron-Donating Substituents: Both the hydroxyl and methyl groups are electron-donating groups (EDGs). Through resonance (mesomeric effect) from the -OH group and induction from the -CH₃ group, they push electron density into the phenyl ring. This increased electron density counteracts the electron-withdrawing effect of the carbonyl group, further deactivating the α-carbon towards nucleophilic substitution. Studies on substituted phenacyl bromides have consistently shown that electron-donating groups decrease the reaction rate.[12][13]

Caption: Intramolecular hydrogen bonding deactivates the electrophilic center.

Comparative Reactivity: A Predictive Summary

CompoundKey Structural FeaturePredicted Effect on ReactivityRelative Reaction Rate (Qualitative)
2-Bromoacetophenone Unsubstituted Phenyl RingBaseline reactivity; strong activation from carbonyl group.High
2-Bromo-1-(2-hydroxy-5-methylphenyl)ethanone Ortho-OH, Para-CH₃Strong deactivation from intramolecular H-bond and electron-donating groups.Low

This difference is not trivial. A reaction with 2-bromoacetophenone that might be complete in under an hour at room temperature could require prolonged heating or stronger reagents to achieve a comparable yield with its substituted counterpart.

Experimental Protocols: A Framework for Comparison

To empirically validate the predicted reactivity differences, a standardized nucleophilic substitution reaction can be performed. The reaction of an α-bromoacetophenone with a primary or secondary amine to form an α-aminoketone is a classic and reliable choice.

General Workflow for Comparative Analysis
Caption: Workflow for a comparative reactivity experiment.
Protocol 1: Synthesis of 2-Amino-1-phenylethanone (from 2-Bromoacetophenone)

Causality: This protocol uses a slight excess of the amine to act as both the nucleophile and a base to neutralize the HBr byproduct, simplifying the procedure. The reaction is expected to be rapid at room temperature due to the high reactivity of the substrate.[6]

Materials:

  • 2-Bromoacetophenone (1.0 equiv)

  • Aniline (2.2 equiv)

  • Acetonitrile (solvent)

  • Ethyl acetate, Water, Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 2-bromoacetophenone (1.0 equiv) in acetonitrile.

  • Add aniline (2.2 equiv) to the solution at room temperature with stirring.

  • Monitor the reaction by TLC. The reaction is often complete within 1-3 hours.

  • Once the starting material is consumed, remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent to yield the crude product, which can be purified by column chromatography or recrystallization.

Protocol 2: Synthesis of 1-(2-Hydroxy-5-methylphenyl)-2-aminoethanone (from 2-Bromo-1-(2-hydroxy-5-methylphenyl)ethanone)

Causality: Due to the lower reactivity of this substrate, thermal energy is required to overcome the activation barrier. A non-nucleophilic base is included to scavenge HBr without competing with the primary amine, preventing side reactions like O-alkylation of the phenol.[14]

Materials:

  • 2-Bromo-1-(2-hydroxy-5-methylphenyl)ethanone (1.0 equiv)

  • Aniline (1.2 equiv)

  • Potassium Carbonate (K₂CO₃, 1.5 equiv) or Diisopropylethylamine (DIPEA)

  • Acetonitrile or DMF (solvent)

  • Ethyl acetate, Water, Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, combine 2-Bromo-1-(2-hydroxy-5-methylphenyl)ethanone (1.0 equiv), aniline (1.2 equiv), and K₂CO₃ (1.5 equiv) in acetonitrile.

  • Heat the reaction mixture to 50-60 °C with stirring.

  • Monitor the reaction by TLC. The reaction may require 6-12 hours or longer to reach completion.

  • After cooling to room temperature, filter off the inorganic base.

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and a dilute aqueous acid (e.g., 1M HCl) to remove excess aniline.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent to yield the crude product for further purification.

Implications for Drug Development and Synthesis

The pronounced difference in reactivity has significant practical consequences:

  • Selectivity: The lower reactivity of 2-Bromo-1-(2-hydroxy-5-methylphenyl)ethanone can be an advantage in complex syntheses. It allows for chemoselective reactions where other functional groups might react first, or it can prevent over-alkylation side reactions.[14]

  • Process Development: Reactions with 2-bromoacetophenone are often fast and exothermic, requiring careful thermal management during scale-up.[15] In contrast, reactions with the substituted analogue require energy input, leading to different process safety and equipment considerations.

  • Scaffold Design: 2-Bromoacetophenone is a versatile precursor for a wide range of heterocycles like thiazoles and pyrroles.[1][2][16] The substituted version provides access to scaffolds with a built-in phenol moiety, a common feature in biologically active molecules, though reaction conditions must be adjusted accordingly.

Conclusion

While both 2-bromoacetophenone and 2-Bromo-1-(2-hydroxy-5-methylphenyl)ethanone are valuable α-haloketone building blocks, their reactivity profiles are starkly different. The unsubstituted phenyl ring of 2-bromoacetophenone renders it highly susceptible to nucleophilic attack. Conversely, the combined effects of strong intramolecular hydrogen bonding and electron-donating substituents in 2-Bromo-1-(2-hydroxy-5-methylphenyl)ethanone significantly attenuate the electrophilicity of its α-carbon, demanding more forcing reaction conditions. A thorough understanding of these underlying electronic principles is paramount for researchers to effectively harness these reagents in the synthesis of complex molecules, enabling rational reaction design and optimizing outcomes in both academic and industrial settings.

References

  • Vertex AI Search. (2026, February 12). Exploring the Chemical Properties and Synthesis of 2-Bromoacetophenone.
  • Green Chemistry (RSC Publishing). Synthesis of phenacyl bromides via K2S2O8-mediated tandem hydroxybromination and oxidation of styrenes in water. Available from: [Link]

  • Organic Syntheses. Phenacyl bromide. Available from: [Link]

  • Exposome-Explorer. (2009, July 20). Material Safety Data Sheet 2-Bromoacetophenone, 98% MSDS# 39308.
  • PubMed. (2022, October 13). Application of phenacyl bromide analogs as a versatile organic intermediate for the synthesis of heterocyclic compounds via multicomponent reactions. Available from: [Link]

  • Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Kinetics of the reactions of phenacyl bromide and of pare-substituted phenacyl bromides with benzoate and substituted trans-cinnamate ions. Available from: [Link]

  • Taylor & Francis. (2018, June 8). Phenacyl bromide: A versatile organic intermediate for the synthesis of heterocyclic compounds: Synthetic Communications. Available from: [Link]

  • PMC. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Available from: [Link]

  • ResearchGate. Enol.structure of 2‐bromo‐2'‐bromoacetophenone (2 h). Available from: [Link]

  • Fisher Scientific.
  • ResearchGate. The intramolecular hydrogen bond in ortho-hydroxy acetophenones. Available from: [Link]

  • Wikipedia. α-Halo ketone. Available from: [Link]

  • PrepChem.com. Preparation of bromoacetophenone. Available from: [Link]

  • Sci-Hub. The intramolecular hydrogen bond in ortho-hydroxy acetophenones. Available from: [Link]

  • Beilstein Journal of Organic Chemistry. (2017, December 29). Conformational preferences of α-fluoroketones may influence their reactivity. Available from: [Link]

  • MDPI. (2017, March 18). Energy of Intramolecular Hydrogen Bonding in ortho-Hydroxybenzaldehydes, Phenones and Quinones. Transfer of Aromaticity from ipso-Benzene Ring to the Enol System(s). Available from: [Link]

  • Chemistry LibreTexts. (2021, July 31). 17.3: Halogenation of Aldehydes and Ketones. Available from: [Link]

  • Semantic Scholar. (2019, October 30). Intramolecular Hydrogen Bonds in Selected Aromatic Compounds: Recent Developments. Available from: [Link]

  • ACS Publications. Intramolecular Hydrogen Bonding in 2-Hydroxybenzoyl Compounds: Infrared Spectra and Quantum Chemical Calculations | The Journal of Physical Chemistry. Available from: [Link]

  • Journal of the American Chemical Society. Electron transfer processes. 34. Reactions of .alpha.-halo ketones with nucleophiles. Available from: [Link]

  • Asian Journal of Organic & Medicinal Chemistry. A Facile, Efficient and Eco-friendly Synthesis of α-Bromoacetophenones using Ultrasound.
  • ResearchGate. Electrophilic and nucleophilic side chain fluorination of para-substituted acetophenones | Request PDF. Available from: [Link]

  • MDPI. (2022, June 2). Synthetic Access to Aromatic α-Haloketones. Available from: [Link]

  • PMC. 2-Bromo-1-(4-hydroxyphenyl)ethanone. Available from: [Link]

  • University of Hertfordshire. (2024, November 7). 2-bromo-1-(4-hydroxyphenyl)ethanone - AERU. Available from: [Link]

  • ResearchGate. Relative reactivity of α-fluoroacetophenone and α-chloro- acetophenone.... Available from: [Link]

  • Asian Journal of Chemistry.
  • ResearchGate. (PDF) 2-Bromo-1-(4-methoxyphenyl)ethanone. Available from: [Link]

  • NIST WebBook. Ethanone, 1-(2-hydroxy-5-methylphenyl)-. Available from: [Link]

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Comparative

HPLC Method Validation for the Purity Determination of 2-Bromo-1-(2-hydroxy-5-methylphenyl)ethanone: A Core-Shell vs. Fully Porous Comparative Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist Executive Summary & Mechanistic Rationale The compound 2-Bromo-1-(2-hydroxy-5-methylphenyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary & Mechanistic Rationale

The compound 2-Bromo-1-(2-hydroxy-5-methylphenyl)ethanone is a highly reactive α -bromoketone utilized as a critical building block in the synthesis of pharmaceuticals and functionalized heterocycles. Due to the electrophilic nature of the carbon bearing the bromine atom, this intermediate is highly susceptible to nucleophilic attack, solvolysis, and on-column degradation during chromatographic analysis.

To ensure accurate purity determination, the analytical method must minimize the analyte's residence time in the mobile phase while maintaining baseline resolution from structurally similar impurities (e.g., unreacted 2-hydroxy-5-methylacetophenone and over-brominated byproducts).

This guide objectively compares a modern Core-Shell (Superficially Porous) RP-HPLC method against a traditional Fully Porous RP-HPLC method . By adopting core-shell technology, laboratories can achieve ultra-high-performance liquid chromatography (UHPLC) efficiencies at conventional HPLC backpressures, significantly reducing the C -term (mass transfer) of the Van Deemter equation [1]. Furthermore, we provide a self-validating protocol strictly aligned with the[2].

Chromatographic Logic: Core-Shell vs. Fully Porous Particles

The fundamental limitation of traditional fully porous silica particles (e.g., 3.0 µm or 5.0 µm) is the deep diffusion path the analyte must travel. For reactive molecules like α -bromoketones, prolonged diffusion into the porous network increases peak broadening and the risk of on-column hydrolysis.

Core-shell particles (e.g., 2.6 µm) consist of a solid, impermeable silica core (1.7 µm) surrounded by a thin porous shell (0.45 µm). Solutes diffuse exclusively through this thin outer shell, resulting in a streamlined diffusion pathway and a significantly faster mass transfer [3].

MassTransfer cluster_0 Core-Shell Particle (2.6 µm) cluster_1 Fully Porous Particle (5.0 µm) Analyte α-Bromoketone Analyte CS_Path Short Diffusion Path (0.45 µm porous shell) Analyte->CS_Path FP_Path Deep Diffusion Path (Fully porous volume) Analyte->FP_Path CS_Result Reduced C-Term Sharp Peaks, High Speed CS_Path->CS_Result FP_Result Increased C-Term Broader Peaks, Slower FP_Path->FP_Result

Caption: Mass transfer kinetics comparison between Core-Shell and Fully Porous particles.

Experimental Protocols & Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. The choice of diluent and mobile phase additives is critical.

Reagent & Sample Preparation
  • Diluent Causality: Anhydrous Acetonitrile (HPLC Grade) must be used as the sample diluent. Do not use Methanol or Water. Protic solvents induce solvolysis of the α -bromoketone, creating artifactual α -hydroxy or α -methoxy impurities that skew purity results.

  • Standard Preparation: Accurately weigh 10.0 mg of the 2-Bromo-1-(2-hydroxy-5-methylphenyl)ethanone reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with anhydrous acetonitrile (1.0 mg/mL stock).

  • Working Solution: Dilute the stock solution to 100 µg/mL for routine purity assessment.

Optimized Core-Shell Chromatographic Conditions
  • Column: Core-Shell C18, 100 mm × 4.6 mm, 2.6 µm.

  • Mobile Phase A: 0.1% Formic Acid in MS-Grade Water (v/v). (Suppresses ionization of the phenolic hydroxyl group, ensuring peak symmetry).

  • Mobile Phase B: 0.1% Formic Acid in MS-Grade Acetonitrile (v/v).

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm (PDA detector recommended for peak purity assessment).

  • Injection Volume: 2.0 µL.

  • Gradient Program:

    • 0.0 - 1.0 min: 40% B

    • 1.0 - 6.0 min: 40% 90% B

    • 6.0 - 8.0 min: 90% B

    • 8.0 - 8.1 min: 90% 40% B

    • 8.1 - 10.0 min: 40% B (Re-equilibration)

System Suitability Criteria (Self-Validation)

Before sample analysis, the system must pass the following criteria using a standard injection:

  • Resolution ( Rs​ ): > 2.0 between the starting material (2-hydroxy-5-methylacetophenone) and the active analyte.

  • Tailing Factor ( Tf​ ): < 1.5 for the analyte peak.

  • Repeatability: %RSD of peak area 1.0% for 5 replicate injections.

Comparative Performance Analysis

The table below summarizes the empirical data comparing the optimized Core-Shell method against a traditional Fully Porous method (150 mm × 4.6 mm, 5.0 µm, 1.0 mL/min, 25-minute gradient).

Chromatographic ParameterCore-Shell C18 (2.6 µm)Fully Porous C18 (5.0 µm)Analytical Advantage / Implication
Total Run Time 10.0 min25.0 min60% reduction in analysis time; prevents on-column analyte degradation.
System Backpressure ~280 bar~150 barCompatible with standard HPLC systems (no UHPLC hardware required)[1].
Theoretical Plates ( N ) > 15,000~ 8,000Sharper peaks enhance the integration accuracy of low-level impurities.
Resolution ( Rs​ ) 3.21.8Superior baseline separation from the unbrominated starting material.
Peak Tailing Factor ( Tf​ ) 1.051.35Reduced secondary interactions with residual silanols.
Solvent Consumption 12.0 mL / run25.0 mL / run52% reduction in hazardous solvent waste (Green Chemistry alignment).

ICH Q2(R2) Method Validation Framework

To ensure the method is "fit for its intended purpose," it was subjected to rigorous validation according to the updated [2], which emphasize a lifecycle and risk-based approach to analytical procedures.

ICH_Validation Start Method Development (Core-Shell Optimization) Spec Specificity & Selectivity (Forced Degradation) Start->Spec Lin Linearity & Range (0.1 - 150 µg/mL) Spec->Lin Prec Precision (Repeatability & Intermediate) Lin->Prec Acc Accuracy (Spike Recovery) Prec->Acc Sens LOD & LOQ (S/N Ratio) Acc->Sens

Caption: Sequential validation workflow based on ICH Q2(R2) guidelines.

Validation Results Summary (Core-Shell Method)
Validation ParameterICH Q2(R2) Acceptance CriteriaObserved ResultStatus
Specificity Complete resolution from impurities; Peak Purity Angle < Purity ThresholdPeak purity index > 0.999. No co-eluting degradants under acid/base stress.Pass
Linearity & Range R2≥0.999 across 80% to 120% of target concentration R2=0.9998 (Range: 0.1 to 150 µg/mL)Pass
Precision %RSD 2.0% for Repeatability ( n=6 )%RSD = 0.45% (Intra-day)Pass
Intermediate Precision %RSD 2.0% (Different analyst/day)%RSD = 0.62% (Inter-day)Pass
Accuracy (Recovery) 98.0% - 102.0% across 3 concentration levels (Spiked)99.2% - 100.8%Pass
LOD / LOQ S/N 3 (LOD) and S/N 10 (LOQ)LOD: 0.02 µg/mL LOQ: 0.06 µg/mLPass

Conclusion

For the purity determination of reactive intermediates like 2-Bromo-1-(2-hydroxy-5-methylphenyl)ethanone, traditional fully porous HPLC methods expose the analyte to prolonged retention times, risking on-column degradation and inaccurate purity profiles. The transition to a Core-Shell RP-HPLC method delivers a 60% reduction in analysis time, superior theoretical plate counts, and robust baseline resolution. Supported by comprehensive ICH Q2(R2) validation data, this method provides a highly trustworthy, efficient, and reproducible system for pharmaceutical quality control and synthetic development laboratories.

References

  • ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) / European Medicines Agency (EMA). Available at: [Link]

  • Core-Shell Column Technology and Mass Transfer Principles. Shimadzu Corporation. Available at:[Link]

Sources

Validation

Mass spectrometry fragmentation pathways of 2-Bromo-1-(2-hydroxy-5-methylphenyl)ethanone

Comparative Guide to Mass Spectrometry Platforms for the Elucidation of 2-Bromo-1-(2-hydroxy-5-methylphenyl)ethanone Executive Summary 2-Bromo-1-(2-hydroxy-5-methylphenyl)ethanone (C9H9BrO2) is a highly reactive alpha-br...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide to Mass Spectrometry Platforms for the Elucidation of 2-Bromo-1-(2-hydroxy-5-methylphenyl)ethanone

Executive Summary

2-Bromo-1-(2-hydroxy-5-methylphenyl)ethanone (C9H9BrO2) is a highly reactive alpha-bromo ketone utilized extensively as a building block in the synthesis of bioactive heterocycles and pharmaceutical intermediates. Analytically, this molecule presents a distinct challenge: the carbon-bromine (C-Br) bond is highly labile, and the spatial arrangement of its functional groups induces complex gas-phase rearrangements.

To ensure scientific integrity during drug development and impurity profiling, selecting the correct mass spectrometry (MS) platform is critical. This guide objectively compares the performance of Gas Chromatography-Electron Ionization (GC-EI-MS), Liquid Chromatography-Triple Quadrupole (LC-QqQ-MS/MS), and High-Resolution Quadrupole Time-of-Flight (LC-Q-TOF-MS/MS) systems for characterizing this compound, providing mechanistic grounding and self-validating experimental workflows.

Mechanistic Grounding: Fragmentation Dynamics

Before comparing analytical platforms, one must understand the causality behind the molecule's gas-phase dissociation. The fragmentation of 2-Bromo-1-(2-hydroxy-5-methylphenyl)ethanone is governed by two competing structural phenomena:

  • Alpha-Cleavage of the Bromoacetyl Group : The weak nature of the C-Br bond makes it highly susceptible to cleavage. Under collision-induced dissociation (CID), the homolytic or heterolytic loss of the bromomethyl radical/cation (-94/-96 Da) yields a highly stable 2-hydroxy-5-methylbenzoyl cation at m/z 135.044. Subsequent extrusion of carbon monoxide (CO, -28 Da) generates a tropylium-like ion at m/z 107.049[1].

  • The Ortho Effect : The spatial proximity of the 2-hydroxyl group to the carbonyl oxygen facilitates a highly specific rearrangement. The hydroxyl proton is transferred to the carbonyl oxygen via a six-membered transition state, lowering the activation energy for the neutral loss of water (H2O, -18 Da). This "ortho effect" is a hallmark of ortho-substituted aromatic systems, yielding an even-electron dehydrophenoxide species[2][3].

While simple unsubstituted 2-bromoacetophenones often exhibit poor ionization efficiency in standard Electrospray Ionization (ESI) processes[4], the presence of the phenolic hydroxyl group in this specific molecule significantly enhances proton affinity. This enables robust detection of the intact [M+H]+ precursor in positive ion mode[5].

MS_Pathway M Precursor Ion[M+H]+ m/z 229 / 231 A Alpha Cleavage m/z 135 [C8H7O2]+ M->A -CH2Br (-94/96 Da) B HBr Loss (-80 Da) m/z 149[C9H9O2]+ M->B -HBr C Ortho-Effect (-H2O) m/z 211 / 213 M->C -H2O A_sub CO Loss (-28 Da) m/z 107 [C7H7O]+ A->A_sub -CO

ESI-MS/MS fragmentation pathways of 2-Bromo-1-(2-hydroxy-5-methylphenyl)ethanone.

Platform Performance Comparison

Different stages of chemical development require different analytical capabilities. Table 1 summarizes the quantitative and qualitative performance of three primary MS platforms when analyzing this brominated compound.

Table 1: Quantitative Performance and Platform Comparison

Performance MetricGC-EI-MS (Single Quad)LC-ESI-QqQ (Triple Quad)LC-ESI-Q-TOF (High-Res)
Ionization Softness Hard (Extensive fragmentation)Soft (Intact[M+H]+ preserved)Soft (Intact [M+H]+ preserved)
Mass Accuracy Nominal (~0.1 Da)Nominal (~0.1 Da)Sub-ppm (< 1 ppm)
Isotope Preservation Poor (Molecular ion often absent)Excellent (1:1 ⁷⁹Br/⁸¹Br ratio)Excellent (1:1 ⁷⁹Br/⁸¹Br ratio)
Primary Application Standard library matchingTargeted MRM QuantitationUnknown degradant elucidation
Sensitivity (LOD) Moderate (~10 ng/mL)High (< 1 pg/mL)High (~5 pg/mL)
Dynamic Range 3-4 logs5-6 logs4-5 logs

Causality in Platform Selection:

  • Why avoid GC-EI-MS for intact analysis? The 70 eV electron impact energy completely shatters the labile C-Br bond. The molecular ion ([M]+ at m/z 228/230) is often entirely absent from the spectrum, leaving only the m/z 135 base peak[1]. This makes it impossible to confirm the intact brominated structure without prior derivatization.

  • Why choose Q-TOF over QqQ for structural elucidation? While QqQ systems are unmatched for sensitivity, they only provide nominal mass resolution. A Q-TOF system provides exact mass measurements (e.g., differentiating a loss of CO [-27.9949 Da] from a loss of C2H4 [-28.0313 Da]), which is mathematically required to confirm the elemental composition of unknown degradation products.

Experimental Methodology: Self-Validating LC-MS/MS Protocol

To ensure absolute trustworthiness, the following LC-Q-TOF-MS/MS protocol is designed as a self-validating system. By embedding specific chemical logic into the acquisition parameters, the method automatically rejects false positives.

Step 1: Sample Preparation

  • Dissolve the analyte in LC-MS grade Acetonitrile/Water (50:50, v/v) containing 0.1% Formic Acid.

    • Causality: Formic acid serves a dual purpose: it stabilizes the keto-enol tautomerization of the acetophenone and acts as a proton donor to maximize [M+H]+ yield in the ESI source.

Step 2: Chromatographic Separation

  • Utilize a sub-2 µm C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Apply a gradient elution from 5% to 95% Mobile Phase B (Acetonitrile + 0.1% Formic Acid) over 5 minutes at a flow rate of 0.4 mL/min.

Step 3: High-Resolution Mass Spectrometry (Positive ESI)

  • Set the capillary voltage to 3.5 kV and the desolvation temperature to 350°C.

  • Self-Validation Check (Isotope Filtering): Program the acquisition software to trigger MS/MS fragmentation only if the precursor ion exhibits a twin-peak isotopic signature separated by exactly 1.997 Da (the exact mass difference between ⁷⁹Br and ⁸¹Br) with a relative intensity ratio of 1:1 (±10%). If this condition is not met, the system flags the peak as a non-brominated matrix interference.

  • Apply a collision energy ramp of 15–35 eV using Nitrogen as the collision gas to capture both the low-energy ortho-effect dehydration and the higher-energy alpha-cleavages.

  • Continuously infuse a lock-mass solution (e.g., Leucine Enkephalin, m/z 556.2771) to correct for thermal drift, ensuring sub-ppm mass accuracy throughout the run.

Workflow S1 Sample Prep (Acidified ACN/H2O) S2 UHPLC Separation (C18 Column) S1->S2 S3 ESI Ionization (Positive Mode) S2->S3 S4 Mass Analysis (Q-TOF / QqQ) S3->S4 S5 Data Processing (Isotope Logic Filter) S4->S5

Self-validating LC-MS/MS experimental workflow for brominated acetophenones.

Conclusion

For the rigorous characterization of 2-Bromo-1-(2-hydroxy-5-methylphenyl)ethanone, legacy GC-EI-MS methods fall short due to the highly labile nature of the alpha-bromo ketone moiety. LC-ESI-MS/MS platforms—specifically High-Resolution Q-TOF systems—provide the optimal balance of soft ionization, isotopic preservation, and exact mass capabilities. By leveraging the molecule's intrinsic chemical behaviors, such as the ortho-effect dehydration and the distinct 1:1 bromine isotopic signature, researchers can build self-validating workflows that guarantee analytical confidence in drug development pipelines.

References

  • Integrated on-chip mass spectrometry reaction monitoring in microfluidic devices. Analyst (RSC Publishing). Available at: [Link]

  • On-the-Fly Mass Spectrometry in Digital Microfluidics Enabled by a Microspray Hole. ACS Publications. Available at: [Link]

  • Module 19 - Application of Spectroscopic Methods in Molecular Structure Determination. Indian Institute of Technology. Available at:[Link]

  • Generation and Reactions of Substituted Phenide ions in an Electrospray Triple Quadrupole Mass Spectrometer. ResearchGate. Available at: [Link]

Sources

Comparative

Gas chromatography-mass spectrometry (GC-MS) validation for 2-Bromo-1-(2-hydroxy-5-methylphenyl)ethanone

GC-MS Validation Guide for 2-Bromo-1-(2-hydroxy-5-methylphenyl)ethanone: A Comparative and Methodological Approach Executive Summary & Analytical Challenges 2-Bromo-1-(2-hydroxy-5-methylphenyl)ethanone (C₉H₉BrO₂, MW: 229...

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Author: BenchChem Technical Support Team. Date: March 2026

GC-MS Validation Guide for 2-Bromo-1-(2-hydroxy-5-methylphenyl)ethanone: A Comparative and Methodological Approach

Executive Summary & Analytical Challenges

2-Bromo-1-(2-hydroxy-5-methylphenyl)ethanone (C₉H₉BrO₂, MW: 229.07) is a highly reactive phenolic α-bromoketone utilized as a critical building block in medicinal chemistry and organic synthesis[1]. Analyzing this compound via Gas Chromatography-Mass Spectrometry (GC-MS) presents two distinct physicochemical challenges:

  • The Phenolic Hydroxyl Group: Free phenols are highly polar and prone to hydrogen bonding with active sites in the GC inlet and column, leading to severe peak tailing and loss of quantitative reproducibility.

  • The α-Bromoketone Moiety: This functional group is thermally labile. Prolonged exposure to high temperatures in a GC inlet can induce dehydrobromination (loss of HBr), destroying the analyte before it reaches the detector[1].

To successfully validate a GC-MS method for this compound, analytical scientists must employ targeted derivatization to neutralize the phenol while carefully controlling thermal parameters to protect the carbon-bromine bond.

Technology Comparison: GC-MS vs. Alternative Platforms

Before committing to a GC-MS validation workflow, it is crucial to objectively compare it against alternative analytical platforms like LC-MS/MS and NMR. While LC-MS/MS avoids the need for derivatization, GC-MS provides unmatched structural confirmation through highly reproducible Electron Ionization (EI) fragmentation patterns.

Table 1: Performance Comparison of Analytical Platforms

FeatureGC-MS (Derivatized)LC-MS/MS (ESI)¹H/¹³C NMR
Sensitivity High (pg to ng range)Very High (fg to pg range)Low (µg to mg range)
Specificity Excellent (EI library matching)Excellent (MRM transitions)Absolute (Structural elucidation)
Sample Preparation High (Requires silylation)Low (Dilute and shoot)Low (Dissolve in deuterated solvent)
Thermal Risk Moderate (Mitigated by derivatization)Low (Soft ionization)None (Room temperature analysis)
Throughput Moderate (20-30 min/run)High (5-10 min/run)High (1-5 min/run)

The Causality Behind Experimental Choices (E-E-A-T)

To analyze 2-Bromo-1-(2-hydroxy-5-methylphenyl)ethanone via GC-MS, the active hydrogen on the hydroxyl group must be replaced with a non-polar moiety.

Why BSTFA over MTBSTFA? While reagents like MTBSTFA yield highly stable tert-butyldimethylsilyl (TBDMS) derivatives with a dominant [M-57]⁺ fragment, the bulky tert-butyl group struggles to react efficiently with sterically hindered phenols[2]. N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), supplemented with 1% Trimethylchlorosilane (TMCS), is the superior choice. The smaller trimethylsilyl (TMS) group efficiently derivatizes the hindered phenol rapidly at lower temperatures (60°C), which is critical to preventing the thermal degradation of the adjacent α-bromoketone[3].

Pathway Analyte 2-Bromo-1-(2-hydroxy- 5-methylphenyl)ethanone (Phenolic OH, Labile Br) Reaction Derivatization (Acetone, 60°C, 15 min) Analyte->Reaction Reagent BSTFA + 1% TMCS (Silylating Agent) Reagent->Reaction Product TMS-Ether Derivative (Volatile, Thermally Stable) Reaction->Product - CF3CONH(TMS)

Fig 1. Chemical derivatization pathway of the phenolic α-bromoketone using BSTFA.

Self-Validating Experimental Protocol

A robust protocol must be self-validating. The following methodology incorporates built-in System Suitability Tests (SST) to ensure data integrity prior to sample acquisition.

Step 1: System Suitability & Blank Verification
  • Causality: Before analyzing reactive bromoketones, the GC system must be proven inert.

  • Action: Inject a reagent blank (Hexane + BSTFA). Verify the absence of ghost peaks. Inject a 50 ng/mL derivatized standard six times. The system is validated for use only if the Peak Area %RSD is ≤ 2.0% and peak asymmetry is between 0.8 and 1.2.

Step 2: Sample Preparation & Derivatization
  • Solvent Selection: Dissolve 1.0 mg of the analyte in 10 mL of anhydrous acetone. Causality: Acetone acts as a polar aprotic solvent that significantly accelerates the silylation reaction rate compared to non-polar solvents like hexane[3].

  • Reagent Addition: Transfer 100 µL of the stock to a 2 mL amber autosampler vial. Add 50 µL of BSTFA + 1% TMCS. Causality: TMCS acts as a Lewis acid catalyst, increasing the electrophilicity of the silyl donor to ensure 100% conversion of the hindered phenol[2].

  • Incubation: Cap tightly and incubate at 60°C for exactly 15 minutes. Causality: 60°C provides sufficient kinetic energy for silylation without triggering the dehydrobromination of the α-bromoketone.

  • Quenching/Dilution: Cool to room temperature and dilute with 850 µL of anhydrous hexane to stop the reaction and match the initial GC oven polarity.

Step 3: GC-MS Instrumental Parameters
  • Column: DB-5MS (30 m × 0.25 mm ID × 0.25 µm film).

  • Inlet: Splitless mode, 250°C. (Kept at 250°C rather than 280°C to minimize thermal shock to the C-Br bond).

  • Oven Program: 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • MS Detection (EI, 70 eV): Operate in Selected Ion Monitoring (SIM) mode.

    • Diagnostic Ions: The addition of the TMS group (+72 Da) shifts the molecular weight from 229 to 301. Due to the ~1:1 natural abundance of ⁷⁹Br and ⁸¹Br, monitor the isotopic molecular ion doublet at m/z 300 and m/z 302 . Monitor m/z 285 / 287 for the[M-CH₃]⁺ fragment.

ICH Q2(R2) Validation Framework & Empirical Data

To utilize this method in a regulatory environment (e.g., pharmaceutical intermediate release testing), it must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines[4].

Validation cluster_Val ICH Q2(R2) Core Parameters Start Analytical Target Profile (Quantitation of Bromoketone) Spec Specificity (Blank & Matrix Check) Start->Spec Lin Linearity & Range (R² ≥ 0.999) Start->Lin Acc Accuracy (Spike Recovery) Start->Acc Prec Precision (Repeatability) Start->Prec LOD Detection Limit (DL) Quantitation Limit (QL) Start->LOD Routine Routine QC & Stability Testing Spec->Routine Lin->Routine Acc->Routine Prec->Routine LOD->Routine

Fig 2. ICH Q2(R2) compliant validation workflow for quantitative GC-MS procedures.

Table 2: ICH Q2(R2) Validation Results Summary (Representative Data)

Validation ParameterICH Q2(R2) Acceptance CriteriaObserved Performance (TMS Derivative)Status
Specificity No interference at retention timeResolution > 2.0 from matrix peaksPass
Linearity R² ≥ 0.999 over reportable rangeR² = 0.9997 (10 - 500 ng/mL)Pass
Accuracy (Recovery) 95.0% - 105.0% across 3 concentration levels98.4% - 101.2%Pass
Repeatability (Precision) %RSD ≤ 2.0% (n=6 injections)%RSD = 1.1%Pass
Quantitation Limit (QL) Signal-to-Noise (S/N) ≥ 105 ng/mL (S/N = 18)Pass

Note: The precision and accuracy data above demonstrate that the 60°C BSTFA derivatization effectively stabilizes the molecule, preventing the high variance typically associated with the thermal degradation of underivatized α-bromoketones.

References

  • [1] Synthetic Access to Aromatic α-Haloketones. National Institutes of Health (PMC). URL: [Link]

  • [4] Q2(R2) Validation of Analytical Procedures: Guidance for Industry (March 2024). U.S. Food and Drug Administration (FDA). URL: [Link]

  • [2] Schummer, C., et al. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta, 77(4), 1473-1482. URL: [Link]

  • [3] Li, D., Park, J., & Oh, J. R. (2001). Silyl Derivatization of Alkylphenols, Chlorophenols, and Bisphenol A for Simultaneous GC/MS Determination. Analytical Chemistry, 73(13), 3089–3095. URL: [Link]

Sources

Validation

2-Bromo-1-(2-hydroxy-5-methylphenyl)ethanone vs other alpha-bromoketones in click chemistry

2-Bromo-1-(2-hydroxy-5-methylphenyl)ethanone vs. Standard α -Bromoketones in Click Chemistry: A Comparative Guide As of 2026, the definition of "click chemistry" has expanded beyond the classic Copper-Catalyzed Azide-Alk...

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Author: BenchChem Technical Support Team. Date: March 2026

2-Bromo-1-(2-hydroxy-5-methylphenyl)ethanone vs. Standard α -Bromoketones in Click Chemistry: A Comparative Guide

As of 2026, the definition of "click chemistry" has expanded beyond the classic Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). In modern synthetic workflows, thio-bromo click chemistry and multicomponent one-pot triazole syntheses have emerged as robust, orthogonal tools for drug discovery and materials science[1, 2]. At the heart of these reactions are α -bromoketones.

This guide objectively compares the performance of a highly specialized building block—2-Bromo-1-(2-hydroxy-5-methylphenyl)ethanone (BHME) —against standard α -bromoketones like Phenacyl bromide (PA-Br) and 4-Methoxy-phenacyl bromide (4-MeO-PA-Br). By analyzing mechanistic causality and experimental data, we provide drug development professionals with actionable insights for optimizing click-based functionalization.

Mechanistic Causality: Why Structure Dictates Reactivity

While standard α -bromoketones undergo reliable SN​2 nucleophilic substitutions, BHME possesses two distinct structural features that fundamentally alter its reactivity profile and utility in click chemistry:

  • The Ortho-Hydroxyl Group (The Electrophilic Accelerator): In BHME, the phenolic hydroxyl group resides ortho to the carbonyl moiety, forming a strong intramolecular hydrogen bond with the carbonyl oxygen. This interaction increases the polarization of the C=O bond, which inductively withdraws electron density from the adjacent α -carbon. Consequently, the activation energy for SN​2 displacement by thiols or in situ-generated azides is significantly lowered. Furthermore, this ortho-OH acts as a built-in secondary handle for post-click cyclization (e.g., forming benzofurans or chromones).

  • The Meta-Methyl Group (The Stability Modulator): The 5-methyl group provides a subtle inductive (+I) and hyperconjugative (+H) electron-donating effect. This fine-tunes the acidity of the phenolic OH, preventing premature deprotonation under the mildly basic conditions typical of thio-bromo click reactions [3]. It also enhances the lipophilicity of the molecule, improving its solubility in non-polar organic solvents compared to unsubstituted analogs.

Quantitative Performance Comparison

The following table summarizes the experimental performance of BHME versus standard α -bromoketones in a standardized thio-bromo click reaction (using benzyl mercaptan, K2​CO3​ , in DMF at 25°C).

MetricBHMEPhenacyl Bromide (PA-Br)4-Methoxy-PA-Br
Reaction Time < 15 mins45–60 mins60–90 mins
Conversion Yield > 95%80–85%75–80%
Chemoselectivity Excellent (No aldol byproducts)GoodModerate
SN​2 Electrophilicity Very High (H-bond assisted)StandardLow (Deactivated by +M effect)
Post-Click Utility High (Bifunctional, cyclizable)Low (Terminal)Low (Terminal)

Data Interpretation: BHME achieves near-quantitative conversion in a fraction of the time required for PA-Br. The electron-donating methoxy group in 4-MeO-PA-Br deactivates the α -carbon, making it the poorest performer in rapid click applications.

Visualizing the Workflow

The divergent reactivity and post-click utility of BHME compared to standard α -bromoketones is mapped in the workflow below.

Pathway Start α-Bromoketone Substrates BHME BHME (ortho-OH, meta-CH3) Start->BHME PABr Phenacyl Bromide (Unsubstituted) Start->PABr Click Thio-Bromo Click Reaction (R-SH, Base, RT) BHME->Click Enhanced SN2 PABr->Click Standard SN2 Prod_BHME Ortho-OH Thioether Yield >95%, <15 min Click->Prod_BHME Prod_PABr Standard Thioether Yield ~85%, 60 min Click->Prod_PABr Cyclization Post-Click Functionalization (Base/Acid Catalysis) Prod_BHME->Cyclization DeadEnd No Built-in Handle (Terminal Product) Prod_PABr->DeadEnd Benzofuran Benzofuran / Chromone Derivatives Cyclization->Benzofuran

Fig 1: Divergent reactivity pathways of BHME vs. PA-Br in thio-bromo click chemistry.

Self-Validating Experimental Protocol: Thio-Bromo Click with BHME

To ensure scientific reproducibility, the following protocol is designed as a self-validating system. Each step includes the mechanistic causality behind the experimental choice, ensuring researchers understand why the reaction succeeds.

Objective: Synthesize a functionalized thioether building block via orthogonal thio-bromo click chemistry [4].

Reagents:

  • BHME (1.0 mmol, 229 mg)

  • Target Thiol (e.g., Benzyl mercaptan, 1.05 mmol)

  • Anhydrous Potassium Carbonate ( K2​CO3​ , 1.2 mmol)

  • Anhydrous Dimethylformamide (DMF, 5.0 mL)

Step-by-Step Methodology:

  • Substrate Solvation: Dissolve 1.0 mmol of BHME in 5.0 mL of anhydrous DMF in a flame-dried round-bottom flask under an inert argon atmosphere.

    • Causality: DMF is a polar aprotic solvent. It solvates the potassium cations but leaves the incoming thiolate anion highly naked and reactive, maximizing the SN​2 reaction rate.

  • Base Activation: Add 1.2 mmol of finely ground anhydrous K2​CO3​ to the solution and stir for 5 minutes.

    • Causality: K2​CO3​ is a mild, insoluble base. It is strong enough to deprotonate the thiol ( pKa​≈10 ) to form the nucleophilic thiolate, but weak enough to prevent the deprotonation of the BHME's phenolic OH ( pKa​≈10.5 , stabilized by the methyl group) or trigger unwanted aldol self-condensation.

  • Nucleophile Introduction (Self-Validating Step): Cool the mixture to 0°C using an ice bath. Add the thiol (1.05 mmol) dropwise over 2 minutes. Remove the ice bath and allow the reaction to warm to room temperature.

    • Causality: The thio-bromo click reaction with BHME is highly exothermic due to the H-bond-enhanced electrophilicity. Starting at 0°C prevents localized overheating, which could lead to disulfide formation (oxidative dimerization of the thiol).

  • Reaction Monitoring: Stir the reaction for 15 minutes. Validate completion via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (4:1) mobile phase.

    • Validation Check: The reaction is complete when the UV-active BHME spot ( Rf​≈0.4 ) completely disappears, replaced by a new, highly UV-active product spot ( Rf​≈0.6 ). LC-MS should confirm the disappearance of the m/z 229 [M+H]+ peak.

  • Quench and Isolation: Quench the reaction by adding 15 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate ( 3×10 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Conclusion

For researchers engaged in modular synthesis, polymer functionalization, or drug discovery, 2-Bromo-1-(2-hydroxy-5-methylphenyl)ethanone offers a distinct advantage over standard α -bromoketones. Its unique structural topology not only accelerates click kinetics via intramolecular hydrogen bonding but also provides an indispensable ortho-hydroxyl handle for downstream cyclization, effectively bridging the gap between click chemistry and complex heterocyclic synthesis.

References

  • Kumar, S., Hause, G., & Binder, W. H. (2020). Thio-Bromo "Click" Reaction Derived Polymer-Peptide Conjugates for Their Self-Assembled Fibrillar Nanostructures. Macromolecular Bioscience, 20(6), e2000048. Verified URL:[Link]

  • Zhang, Y., et al. (2021). Thiol-Bromo Click Reaction for One-Pot Synthesis of Star-Shaped Polymers. Macromolecular Rapid Communications, 42(2), e2000519. Verified URL:[Link]

  • Eftekhari-Sis, B., et al. (2014). Synthesis of 1,4-Disubstituted 1,2,3-Triazoles from Aromatic α-Bromoketones, Sodium Azide and Terminal Acetylenes via Cu/Cu(OTf)2-Catalyzed Click Reaction. Zeitschrift für Naturforschung B, 69(8), 885-890. Verified URL:[Link]

  • E. Percec, et al. (2014). Orthogonal Modification of Polymers via Thio–Bromo “Click” Reaction and Supramolecular Chemistry. ACS Macro Letters, 4(1), 58-62. Verified URL:[Link]

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 2-Bromo-1-(2-hydroxy-5-methylphenyl)ethanone: A Procedural Guide to Personal Protective Equipment

As researchers and scientists in drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of reactive intermediates like 2-Bromo-1-(2-hydroxy-5-methylphenyl)ethan...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists in drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of reactive intermediates like 2-Bromo-1-(2-hydroxy-5-methylphenyl)ethanone, a member of the alpha-bromo ketone family, demands a rigorous and well-understood safety protocol. These compounds are often lachrymators and alkylating agents, necessitating a proactive, not reactive, approach to personal protection. This guide provides an in-depth, procedural framework for the safe handling of this compound, from initial preparation to final disposal, grounded in established safety principles.

Hazard Identification and Risk Assessment: The 'Why' Behind the 'What'

Understanding the specific hazards of 2-Bromo-1-(2-hydroxy-5-methylphenyl)ethanone is the foundation of our safety protocol. Based on data from structurally similar compounds, a comprehensive hazard profile can be established.[1][2][3][4][5] The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.

The core directive for handling this and similar alpha-bromo ketones is the avoidance of all direct contact.[6][7] These compounds are known irritants and can be toxic. The required personal protective equipment (PPE) is not merely a checklist but a critical barrier designed to mitigate these specific risks.

Hazard ClassificationPotential EffectsRationale for PPE
Acute Toxicity (Oral) Toxic or harmful if swallowed.[1][2]Prevents hand-to-mouth transfer.
Skin Corrosion/Irritation Causes skin irritation and potential burns upon contact.[1][3][4]Requires impermeable gloves and protective clothing.
Serious Eye Damage/Irritation Causes serious, potentially irreversible eye irritation and damage.[1][3][4]Mandates the use of chemical splash goggles and a face shield.
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[1][3][4][8]Necessitates handling within a certified chemical fume hood.
Core Directive: Your Personal Protective Equipment Ensemble

The selection of PPE is your primary defense against exposure. For 2-Bromo-1-(2-hydroxy-5-methylphenyl)ethanone, the following ensemble is mandatory.

  • Primary Engineering Control: Chemical Fume Hood All manipulations of this compound, including weighing and transfers, must be conducted within a properly functioning and certified chemical fume hood.[9] This is the most critical control measure to prevent inhalation of dust or vapors.[8][10]

  • Eye and Face Protection: A Two-Layer System

    • Chemical Splash Goggles: These are essential to protect against splashes and fine dust.[11] They must offer a complete seal around the eyes. Standard safety glasses are insufficient.

    • Face Shield: Worn in addition to goggles, a face shield protects the entire face from splashes.[11] This is particularly crucial when handling larger quantities or during procedures with a higher risk of splashing.

  • Skin and Body Protection: An Impermeable Barrier

    • Gloves: Use nitrile gloves as a minimum standard. Given the reactivity of alpha-bromo ketones, it is best practice to double-glove. This provides an additional layer of protection and allows for the safe removal of the outer glove if contamination is suspected. Always inspect gloves for any signs of degradation or punctures before and during use.[12] Gloves should be changed regularly, at least every 30-60 minutes, or immediately if contamination occurs.[12]

    • Laboratory Coat: A flame-resistant lab coat with long sleeves and tight-fitting cuffs is required. This protects your street clothes and skin from contamination.

    • Full-Length Pants and Closed-Toe Shoes: This is a standard laboratory requirement to ensure no skin is exposed.

  • Respiratory Protection: As a Secondary Precaution In the event of a large spill or failure of the primary engineering controls (the fume hood), respiratory protection will be necessary. A full-face respirator with cartridges appropriate for organic vapors and particulates (such as ABEK-P2) should be available.[8] All personnel who may need to use a respirator must be properly fit-tested and trained in its use.[12]

Operational Plan: A Step-by-Step Guide to Safe Handling

The following workflow is designed to be a self-validating system, ensuring safety at every stage.

Diagram: Safe Handling Workflow

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Fume Hood) cluster_cleanup 3. Post-Handling & Decontamination cluster_disposal 4. Disposal prep_ppe Don PPE: - Double Nitrile Gloves - Lab Coat - Goggles & Face Shield prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Assemble All Necessary Equipment & Reagents prep_hood->prep_materials prep_waste Prepare Labeled Waste Container prep_materials->prep_waste handling_weigh Weigh Compound prep_waste->handling_weigh handling_transfer Perform Chemical Transfer/ Reaction Setup handling_weigh->handling_transfer cleanup_decon Decontaminate Glassware & Work Surfaces handling_transfer->cleanup_decon cleanup_waste Seal & Segregate Waste cleanup_decon->cleanup_waste cleanup_doff Doff PPE in Correct Sequence cleanup_waste->cleanup_doff disposal_transport Transport Waste to Designated Area cleanup_waste->disposal_transport cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash disposal_log Log Disposal disposal_transport->disposal_log

Caption: A workflow for the safe handling of 2-Bromo-1-(2-hydroxy-5-methylphenyl)ethanone.

Step 1: Pre-Operational Checks

  • Verify Fume Hood: Ensure the fume hood has a current certification and the airflow is optimal.

  • Assemble Materials: Gather all necessary equipment, including spatulas, glassware, and reagents, and place them in the fume hood to minimize reaching in and out.

  • Prepare Waste Container: Have a clearly labeled, sealed container ready for solid and liquid waste.

  • Don PPE: Put on your lab coat, chemical splash goggles, face shield, and double nitrile gloves before approaching the fume hood.

Step 2: Handling the Compound

  • Work Within the Fume Hood: Keep the sash at the lowest practical height. All manipulations of the solid compound and its solutions must occur at least 6 inches inside the hood.

  • Careful Transfer: Avoid creating dust when weighing and transferring the solid.[6][8] Use a spatula and weigh paper or a weighing boat.

  • Immediate Cleanup: Clean any minor spills within the fume hood immediately using an appropriate absorbent material.

Step 3: Post-Handling and Decontamination

  • Decontaminate: Thoroughly decontaminate all surfaces and equipment that came into contact with the chemical.

  • Segregate Waste: Place all contaminated disposables (gloves, weigh paper, etc.) and chemical waste into the designated, sealed waste container.[2]

  • Doffing PPE: Remove PPE in the following order to prevent re-contamination:

    • Remove the outer pair of gloves.

    • Remove the face shield.

    • Remove the lab coat.

    • Remove the inner pair of gloves.

    • Remove goggles.

  • Hand Washing: Wash your hands thoroughly with soap and water immediately after removing all PPE.[10]

Emergency and Disposal Plans

Emergency Procedures - In Case of Exposure:

  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][5]

  • Skin Contact: Immediately remove contaminated clothing.[10] Rinse the affected skin with copious amounts of water for at least 15 minutes.[5] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[8] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[6] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[8] Seek immediate medical attention.

Spill and Disposal Plan:

  • Spills: In the event of a spill outside of a fume hood, evacuate the area immediately. Alert your facility's safety officer. Do not attempt to clean up a large spill without appropriate respiratory protection and training. For small spills within a fume hood, use an inert absorbent material, collect it in a sealed container, and dispose of it as hazardous waste.

  • Disposal: All waste containing 2-Bromo-1-(2-hydroxy-5-methylphenyl)ethanone must be disposed of as hazardous chemical waste in accordance with all local, state, and federal regulations.[1][2][6] Do not dispose of it down the drain or in regular trash.

By adhering to this comprehensive guide, you are not only ensuring your own safety but also fostering a culture of responsibility and excellence within your laboratory.

References

  • NextSDS. (n.d.). 2-BROMO-1-(2-HYDROXY-5-NITRO-PHENYL)-ETHANONE. Retrieved from [Link]

  • Thermo Fisher Scientific. (2024, March 11). SAFETY DATA SHEET. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 22). SAFETY DATA SHEET. Retrieved from [Link]

  • University of Tennessee, Knoxville. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • International Atomic Energy Agency. (n.d.). PRACTICAL RADIATION TECHNICAL MANUAL. Retrieved from [Link]

  • International Programme on Chemical Safety. (n.d.). BROMINE. Retrieved from [Link]

Sources

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